N-ethylcyclohexanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138324-59-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-ethylcyclohexanecarboxamide |
InChI |
InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
ZCSFJAQXKNVTTF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CCCCC1 |
Canonical SMILES |
CCNC(=O)C1CCCCC1 |
Synonyms |
Cyclohexanecarboxamide, N-ethyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of N-ethylcyclohexanecarboxamide (WS-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide, in the context of its significant biological activity, predominantly refers to the specific synthetic cooling agent N-ethyl-p-menthane-3-carboxamide, commonly known as WS-3.[1][2][3] This document provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of WS-3, focusing on its primary and secondary modes of action. While the parent compound, this compound without the p-menthane (B155814) backbone, is chemically defined[4], it lacks significant documented biological activity in the scientific literature. Therefore, this guide will concentrate on the well-researched compound, WS-3.
WS-3 is a potent cooling agent that elicits a cooling sensation without the characteristic odor of menthol (B31143).[3] Its primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][3][5] Additionally, research has indicated a secondary, TRPM8-dependent mechanism related to anti-seizure activity through the modulation of glutamate (B1630785) levels. This guide will detail these mechanisms, present quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Primary Mechanism of Action: TRPM8 Agonism
The principal pharmacological effect of WS-3 is its agonist activity at the TRPM8 receptor, a non-selective cation channel.[2][3][5] TRPM8 is a member of the transient receptor potential (TRP) family of ion channels and is primarily expressed in sensory neurons.[6] It is activated by cold temperatures (below ~25°C) and cooling compounds like menthol and icilin.[6]
Activation of the TRPM8 channel by WS-3 leads to an influx of cations, predominantly Ca²⁺ and Na⁺, down their electrochemical gradients.[7] This influx causes depolarization of the neuronal membrane, which, upon reaching the threshold, triggers the firing of action potentials. These signals are then transmitted to the central nervous system, where they are interpreted as a cooling sensation.
Signaling Pathway of TRPM8 Activation by WS-3
The activation of the TRPM8 channel by WS-3 initiates a cascade of intracellular events. The signaling pathway is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 channel gating. The binding of WS-3 to the TRPM8 receptor induces a conformational change in the channel protein, leading to its opening and subsequent Ca²⁺ influx. This increase in intracellular calcium can then modulate the activity of various downstream effectors, including G-protein-coupled signaling pathways, ultimately leading to changes in gene expression through transcription factors like AP-1.
Secondary Mechanism of Action: Anti-Seizure Effects
Recent studies have revealed a potential therapeutic application for WS-3 in the management of epilepsy. The proposed mechanism for its anti-seizure effects is the reduction of extracellular glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter, and its excess is implicated in the generation and spread of seizures. In a mouse model of focal onset seizures, administration of WS-3 was shown to suppress epileptiform discharges and seizures, an effect that was correlated with a decrease in extracellular glutamate. This anti-seizure effect was absent in TRPM8-knockout mice, indicating that this mechanism is dependent on the activation of the TRPM8 channel.
The precise downstream pathway linking TRPM8 activation to reduced glutamate release is still under investigation but may involve the modulation of neuronal excitability in specific brain circuits.
Quantitative Pharmacological Data
The potency of WS-3 and other TRPM8 modulators is typically quantified by their half-maximal effective concentration (EC₅₀). The following table summarizes key quantitative data for WS-3 and provides a comparison with other well-known TRPM8 agonists.
| Compound | Action | EC₅₀ (µM) | Test System | Reference(s) |
| N-ethyl-p-menthane-3-carboxamide (WS-3) | Agonist | 3.7 | Recombinant mouse TRPM8 in HEK293 cells | [2][5][8][9] |
| Menthol | Agonist | 196 ± 22 | Xenopus laevis oocytes expressing TRPM8 | [7] |
| WS-12 | Agonist | 0.193 | Not specified | |
| Icilin | Agonist | Not specified (100x less potent than WS-12) | PC3 cells | [7] |
The following table presents in vivo toxicological data for WS-3 from oral administration studies.
| Compound | Parameter | Value | Species | Reference(s) |
| N-ethyl-p-menthane-3-carboxamide (WS-3) | No-Observed-Adverse-Effect-Level (NOAEL) | 8 mg/kg-bw | Oral toxicity studies | [10] |
Experimental Protocols
The characterization of WS-3's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPM8 Activation
This high-throughput assay is used to measure changes in intracellular calcium ([Ca²⁺]i) following the application of a TRPM8 agonist.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing mouse TRPM8 (mTRPM8) are seeded into black-walled, clear-bottom 96-well plates coated with poly-D-lysine at a density of approximately 25,000 cells per well. The cells are cultured overnight in Minimum Essential Medium (MEM) supplemented with fetal bovine serum.[6]
-
Dye Loading: The culture medium is replaced with MEM containing the fluorescent calcium indicator Fluo-4AM (e.g., 4 µM). The cells are incubated at 37°C for 30 minutes to allow the dye to enter the cells.[6]
-
Washing: The cells are washed twice with a buffer such as Hank's Balanced Salt Solution (HBSS) supplemented with probenecid (B1678239) (to prevent dye leakage) and HEPES (to maintain pH).[6]
-
Compound Addition and Measurement: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured, and then a solution of WS-3 at various concentrations is added to the wells. The change in fluorescence, which corresponds to the increase in intracellular calcium upon TRPM8 activation, is monitored in real-time.[6]
-
Data Analysis: The increase in fluorescence intensity is used to generate concentration-response curves, from which the EC₅₀ value can be calculated.
Patch-Clamp Electrophysiology for TRPM8 Currents
This technique allows for the direct measurement of ion channel activity in response to an agonist.
Methodology:
-
Cell Preparation: HEK293 cells expressing human TRPM8 are cultured on glass coverslips. For recording, a coverslip is transferred to a recording chamber on an inverted microscope stage and perfused with an extracellular solution.[7]
-
Solutions:
-
Recording: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane. The whole-cell configuration is achieved by rupturing the membrane patch under the pipette tip.[7][11] The cell is voltage-clamped at a holding potential of -60 mV.[11]
-
Agonist Application: The extracellular solution containing WS-3 is perfused into the recording chamber. The resulting inward current, carried by Na⁺ and Ca²⁺ ions flowing through the opened TRPM8 channels, is recorded.[7]
-
Data Acquisition and Analysis: Currents are recorded in response to various concentrations of WS-3 and different voltage protocols (e.g., voltage ramps from -60 mV to +60 mV) to determine the current-voltage (I-V) relationship, which characteristically shows outward rectification for TRPM8.[7][11]
In Vivo Studies
In vivo studies are crucial for assessing the physiological effects and safety profile of WS-3. A common methodology involves inhalation toxicity studies in animal models.
Methodology:
-
Animal Model: Sprague Dawley rats are often used.[12]
-
Compound Preparation and Exposure: WS-3 is solubilized in a vehicle such as propylene (B89431) glycol. The animals are exposed to an aerosolized form of the solution via nose-only inhalation for a specified duration and frequency (e.g., 6 hours/day for 90 days).[12]
-
Monitoring and Analysis: Throughout the study, animals are monitored for clinical signs of toxicity. At the end of the study, blood samples are collected for analysis of systemic exposure, and various tissues (e.g., respiratory tract, liver, kidneys) are harvested for histopathological examination.[12]
-
Endpoint Evaluation: The study aims to determine a No-Observed-Adverse-Effect Concentration (NOAEC), which is essential for risk assessment.[12]
Clarification on Other Reported Activities
It is important to distinguish the activities of WS-3 from other structurally related compounds. Notably, the promotion of pancreatic β-cell proliferation has been attributed to a different small molecule, WS6 , and not WS-3. High-throughput screening identified WS6 as an inducer of β-cell proliferation, a finding that could have implications for type 1 diabetes research. This effect is not a recognized mechanism of action for N-ethyl-p-menthane-3-carboxamide (WS-3).
Conclusion
The primary mechanism of action of this compound (WS-3) is its function as a selective agonist of the TRPM8 ion channel. This interaction leads to a cascade of events culminating in the perception of a cooling sensation. Furthermore, emerging evidence suggests a TRPM8-dependent anti-seizure effect mediated by the reduction of extracellular glutamate. The pharmacological and physiological effects of WS-3 can be quantitatively assessed using established in vitro and in vivo experimental protocols. A clear understanding of these mechanisms is fundamental for the continued development and application of WS-3 in various consumer and pharmaceutical products.
References
- 1. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | C13H25NO | CID 62907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]
- 3. TRPM8 agonist WS-3 | 39711-79-0 | Benchchem [benchchem.com]
- 4. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 [chemicalbook.com]
- 6. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 9. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bsys.ch [bsys.ch]
- 12. Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats | CORESTA [coresta.org]
An In-depth Technical Guide to the Physicochemical Properties of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcyclohexanecarboxamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, synthesis, and handling. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity, computed physicochemical parameters, and a proposed synthetic protocol. Due to a lack of available experimental data for certain properties and biological pathways, this guide also presents data from a structurally related compound for comparative purposes and outlines a general experimental workflow.
Chemical Identity and Computed Properties
This compound is a secondary amide featuring a cyclohexyl ring attached to a carbonyl group, which is further bonded to an ethylamine (B1201723).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H17NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 138324-59-1 | PubChem[1] |
| XLogP3 (Computed) | 2.1 | |
| Hydrogen Bond Donor Count (Computed) | 1 | |
| Hydrogen Bond Acceptor Count (Computed) | 1 | |
| Rotatable Bond Count (Computed) | 2 |
Synthesis Protocol: A General Approach
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a common and effective method for the synthesis of N-alkyl amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. The following is a proposed protocol based on this general method.
Reaction: Cyclohexanecarbonyl chloride + Ethylamine → this compound + HCl
Materials:
-
Cyclohexanecarbonyl chloride
-
Ethylamine (as a solution, e.g., 70% in water or as a gas)
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An inert solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separation funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine and a slight excess of the base in the chosen inert solvent. If using gaseous ethylamine, it can be bubbled directly into the solvent-base mixture. The reaction should be carried out under a fume hood.
-
Acylation: Cool the amine solution in an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride in the same solvent from the dropping funnel to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution to neutralize any remaining base and amine. Transfer the mixture to a separation funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound.
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the proposed protocol.
Caption: Proposed Synthesis Workflow for this compound.
Hypothetical Signaling Pathway
As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common mechanism for many bioactive molecules. This is a hypothetical representation and does not imply a known biological function of this compound.
Caption: Hypothetical GPCR Signaling Pathway.
Conclusion
This technical guide has summarized the available physicochemical data for this compound. While core identifying information is accessible, a notable gap exists in the experimental determination of key physical properties and the elucidation of its biological activity. The provided synthesis protocol offers a viable, general method for its preparation. The visualizations aim to provide a clear workflow for its synthesis and a conceptual framework for a potential mechanism of action, which must be emphasized as hypothetical pending further research. Future studies should focus on the experimental determination of the physicochemical properties and a thorough investigation into the pharmacological and toxicological profile of this compound to fully understand its potential applications.
References
In-Depth Technical Guide: N-ethylcyclohexanecarboxamide (CAS Number 138324-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-ethylcyclohexanecarboxamide, a chemical compound identified by the CAS number 138324-59-1. This document collates available information on its chemical and physical properties, outlines a probable synthesis methodology based on established organic chemistry principles, and presents a framework for its characterization. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates general procedures for amide synthesis and characterization that are directly applicable.
Chemical Identity and Properties
This compound is a secondary amide characterized by a cyclohexyl group attached to the carbonyl carbon and an ethyl group attached to the amide nitrogen.
Table 1: Chemical Identifiers and Computed Properties [1]
| Property | Value |
| CAS Number | 138324-59-1 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | Cyclohexanecarboxamide, N-ethyl- |
| InChI Key | ZCSFJAQXKNVTTF-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1CCCCC1 |
| Computed XLogP3 | 2.1 |
| Computed Hydrogen Bond Donor Count | 1 |
| Computed Hydrogen Bond Acceptor Count | 1 |
| Computed Rotatable Bond Count | 2 |
Potential Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature, its structure suggests a straightforward synthesis via amidation. Two primary routes are proposed:
Method 1: Acyl Chloride and Amine Reaction
This is a common and generally high-yielding method for amide bond formation.
Experimental Protocol:
-
Activation of Carboxylic Acid: Cyclohexanecarboxylic acid is converted to its more reactive acyl chloride derivative, cyclohexanecarbonyl chloride. This can be achieved by reacting cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane (B109758) or toluene). The reaction is typically performed at room temperature or with gentle heating.
-
Amidation: The resulting cyclohexanecarbonyl chloride is then reacted with ethylamine. This reaction is usually carried out in a suitable solvent like dichloromethane or diethyl ether, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25 °C).
-
Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as distillation or column chromatography.
Diagram 1: Synthesis of this compound via Acyl Chloride
References
Navigating the Solubility Landscape of N-ethylcyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-ethylcyclohexanecarboxamide and its Solubility
This compound is a chemical compound featuring a cyclohexyl ring and an ethylamide group. Its molecular structure imparts a combination of nonpolar (cyclohexyl ring) and polar (amide group) characteristics, which dictates its solubility behavior. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization and Polymorphism Studies: Controlling crystal growth and form, which impacts bioavailability and stability.
-
Formulation Development: Designing effective drug delivery systems, from oral solutions to topical preparations.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic separation and analysis.
While some sources indicate that this compound is soluble in ethanol (B145695) and insoluble in water, a detailed quantitative understanding across a spectrum of organic solvents is essential for precise and reproducible scientific work.
Theoretical Principles of Amide Solubility
The solubility of amides like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The "like dissolves like" principle is a fundamental concept in this context.
-
Hydrogen Bonding: The amide group contains a nitrogen-hydrogen bond and a carbonyl group (C=O), making it capable of both donating and accepting hydrogen bonds. This is a primary determinant of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The polar nature of the amide bond contributes to dipole-dipole interactions, favoring solubility in polar solvents.
-
Van der Waals Forces: The nonpolar cyclohexyl ring and ethyl group interact with solvent molecules through weaker van der Waals forces. These interactions are more significant in nonpolar solvents (e.g., hexane, toluene).
The balance between the polar amide group and the nonpolar hydrocarbon portion of this compound will determine its solubility profile. It is expected to exhibit moderate to good solubility in polar organic solvents and lower solubility in highly nonpolar solvents.
Experimental Determination of Solubility
The following section outlines a detailed protocol for the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.
Materials and Reagents
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in units such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Methanol | 25 | Experimental Data | Calculated Data |
| Ethanol | 25 | Experimental Data | Calculated Data |
| Acetone | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data |
| Dichloromethane | 25 | Experimental Data | Calculated Data |
| Toluene | 25 | Experimental Data | Calculated Data |
| n-Hexane | 25 | Experimental Data | Calculated Data |
Visualizing the Solubility Determination Workflow
A logical workflow is essential for a systematic and efficient determination of solubility. The following diagram, generated using the DOT language, illustrates the key steps involved.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, this guide provides the fundamental principles and a robust experimental framework for its determination. By understanding the interplay of intermolecular forces and applying standardized methodologies such as the isothermal shake-flask method, researchers can systematically generate reliable solubility data. This information is indispensable for advancing research and development activities involving this compound, particularly in the realms of synthetic chemistry, material science, and pharmaceutical formulation.
An In-depth Technical Guide to the Synthesis of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for N-ethylcyclohexanecarboxamide, a valuable amide for research and development in the pharmaceutical and chemical industries. This document details key methodologies, including direct amidation, synthesis via an acyl chloride intermediate, and coupling agent-mediated amidation. Experimental protocols and comparative data are presented to assist researchers in selecting the most suitable method for their specific applications.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through the formation of an amide bond between a cyclohexanecarboxylic acid moiety and an ethylamine (B1201723) moiety. The three main strategies to accomplish this transformation are:
-
Pathway 1: Direct Amidation of Cyclohexanecarboxylic Acid: This pathway involves the direct reaction between cyclohexanecarboxylic acid and ethylamine. While conceptually simple, this method often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, which is unreactive.[1][2] Catalytic methods and microwave-assisted synthesis have been developed to facilitate this reaction under milder conditions.[3][4][5]
-
Pathway 2: Synthesis via Cyclohexanecarbonyl Chloride: A highly reliable and common method involves the conversion of cyclohexanecarboxylic acid to a more reactive acyl chloride intermediate, cyclohexanecarbonyl chloride.[6] This activated intermediate readily reacts with ethylamine to form the desired amide with high yield.[7][8] This is often the preferred method for laboratory-scale synthesis due to its efficiency and predictability.
-
Pathway 3: Coupling Agent-Mediated Amidation: This approach utilizes coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid in situ.[9][10] The activated intermediate then reacts with ethylamine to form the amide bond. This method is particularly useful for sensitive substrates as it proceeds under mild conditions.[11][12]
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes the key quantitative data associated with each synthetic pathway for this compound.
| Pathway | Key Reagents | Typical Solvents | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| 1. Direct Amidation | Cyclohexanecarboxylic acid, Ethylamine | Toluene, Xylene | High temperature (>160 °C) with water removal (Dean-Stark) or microwave irradiation.[1] | Moderate to Good | Atom economical, fewer synthetic steps. | Harsh reaction conditions, potential for side reactions, formation of stable salts.[1][2] |
| 2. Via Acyl Chloride | Thionyl chloride (SOCl₂), Cyclohexanecarbonyl chloride, Ethylamine, Base (e.g., Pyridine (B92270), Triethylamine) | Benzene (B151609), Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Step 1: Reflux with SOCl₂. Step 2: 0 °C to room temperature.[6][8] | High to Excellent | High reactivity of acyl chloride leads to high yields, well-established procedure. | Two synthetic steps, requires handling of corrosive thionyl chloride and acyl chloride. |
| 3. Coupling Agent-Mediated | Cyclohexanecarboxylic acid, Ethylamine, DCC or EDCI | Dichloromethane (DCM), Ethyl acetate (B1210297), Dimethylformamide (DMF) | 0 °C to room temperature.[9][11] | Good to High | Mild reaction conditions, suitable for sensitive substrates, high yields.[9] | Stoichiometric amounts of coupling agent required, formation of by-products (e.g., DCU) that need to be removed.[11] |
Experimental Protocols
Pathway 2: Synthesis via Cyclohexanecarbonyl Chloride
This pathway is presented as the primary detailed protocol due to its high efficiency and reliability.
Step 3.1.1: Synthesis of Cyclohexanecarbonyl Chloride
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or another suitable anhydrous solvent like toluene)
-
n-dodecane (as an internal standard for GC analysis, optional)
Equipment:
-
Round-bottom flask
-
Condenser
-
Dean-Stark water separator
-
Heating mantle
-
Magnetic stirrer
-
Gas chromatograph (optional, for monitoring)
Procedure:
-
To a reactor equipped with a condenser and a Dean-Stark water separator, add cyclohexanecarboxylic acid (e.g., 0.054 mol, 6.95 g) and benzene (90 mL).[6]
-
Heat the mixture to distill off approximately 25 mL of benzene to ensure anhydrous conditions.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Under a nitrogen atmosphere, add thionyl chloride (e.g., 0.082 mol, 9.8 g, 6.0 mL) to the solution.[6]
-
Heat the reaction mixture to reflux for 1 hour.[6]
-
The reaction progress can be monitored by taking a small aliquot of the reaction mixture and reacting it with methanol containing a small amount of triethylamine. The formation of methyl cyclohexanecarboxylate (B1212342) can be analyzed by gas chromatography (GC) to confirm the conversion to cyclohexanecarbonyl chloride, which is expected to be >99%.[6]
-
After the reaction is complete, the excess thionyl chloride and benzene can be removed by distillation to yield crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.
Step 3.1.2: Synthesis of this compound
Materials:
-
Cyclohexanecarbonyl chloride
-
Ethylamine (either as a solution or gas)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) or an excess of ethylamine (2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere. Alternatively, use 2.2 equivalents of ethylamine.
-
Cool the solution in an ice bath to 0 °C.[8]
-
Add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise to the stirred amine solution.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]
-
Dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the excess amine and base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[13]
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Pathway 3: Coupling Agent-Mediated Synthesis of this compound
Materials:
-
Cyclohexanecarboxylic acid
-
Ethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous ethyl acetate (approximately 10 volumes).[11]
-
Cool the stirred solution to 0 °C in an ice bath.[11]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the solution and stir at 0 °C for one hour to allow for the formation of the reactive O-acylisourea intermediate.[11]
-
Add a solution of ethylamine (1.1 equivalents) in ethyl acetate (approximately 10 volumes) dropwise to the reaction mixture at 0 °C.[11]
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.[11]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the precipitated N,N'-dicyclohexylurea (DCU) by-product is removed by filtration.
-
The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl) and saturated sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Pathway 1: Direct Thermal Amidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 3. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. DCC - Enamine [enamine.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgosolver.com [orgosolver.com]
- 13. benchchem.com [benchchem.com]
Spectroscopic Profile of N-ethylcyclohexanecarboxamide: A Technical Guide
The Biological Activity of N-ethylcyclohexanecarboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide and its derivatives represent a class of synthetic compounds that have garnered significant interest in the field of pharmacology, primarily for their modulatory effects on transient receptor potential (TRP) channels. Among these, the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established sensor for cold temperatures and cooling agents like menthol (B31143), has emerged as a key target. The modulation of TRPM8 by these carboxamide derivatives has shown potential therapeutic applications in various conditions, including neuropathic pain, inflammatory pain, and overactive bladder. This technical guide provides an in-depth overview of the biological activity of this compound derivatives, focusing on their interaction with the TRPM8 channel. It summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Target: The TRPM8 Channel
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1] It is activated by a variety of stimuli, including cold temperatures (in the range of 8-28°C), cooling compounds such as menthol and icilin, and voltage changes.[1][2] Upon activation, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the sensation of cold.[3] Due to its role in cold sensing and pain modulation, TRPM8 has become an attractive target for the development of novel analgesics.[1][4]
Quantitative Analysis of Biological Activity
The biological activity of this compound derivatives is typically quantified by their potency as either agonists (activators) or antagonists (inhibitors) of the TRPM8 channel. This is commonly expressed as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the reported biological activities of various N-substituted carboxamide derivatives, including those with a cyclohexanecarboxamide (B73365) core, in modulating TRPM8 activity.
| Compound ID/Name | Core Scaffold | Activity Type | Agonist/Antagonist | EC50 / IC50 | Species | Assay Type | Reference |
| WS-3 | p-Menthane-3-carboxamide | Agonist | Agonist | 3.7 µM | Not Specified | Not Specified | [2][5] |
| WS-12 | p-Menthane-3-carboxamide | Agonist | Agonist | 193 nM | Human | Calcium Imaging (HEK cells) | [6] |
| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 805 ± 200 nM (vs menthol) | Human | Calcium Imaging | [7] |
| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 1.8 ± 0.6 µM (vs icilin) | Human | Calcium Imaging | [7] |
| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 117 ± 18 nM (vs menthol) | Rat | Calcium Imaging | [7] |
| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 521 ± 20 nM (vs icilin) | Rat | Calcium Imaging | [7] |
| (-)-Menthyl 1 | Menthyl derivative | Antagonist | Antagonist | 700 ± 200 nM (vs menthol) | Human | Patch-Clamp | [7] |
| AMG-333 | Not Specified | Antagonist | Antagonist | 13 nM | Human | Not Specified | [8] |
| AMG-333 | Not Specified | Antagonist | Antagonist | 30 nM | Rat | Not Specified | [8] |
| TRPM8 antagonist 2 | Not Specified | Antagonist | Antagonist | 0.2 nM | Not Specified | Not Specified | [8] |
| Compound 31a | Tetrahydro-β-carboline | Antagonist | Antagonist | 4.10 ± 1.2 nM | Not Specified | Calcium Imaging | [9] |
Experimental Protocols
The characterization of the biological activity of this compound derivatives on the TRPM8 channel primarily relies on two key experimental techniques: calcium imaging assays and patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 channel activation or inhibition.
Objective: To determine the potency of compounds as TRPM8 agonists (EC50) or antagonists (IC50).
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human or rat TRPM8 channel are commonly used.
Materials:
-
TRPM8-expressing cells
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
TRPM8 agonist (e.g., menthol, icilin)
-
Test compounds (this compound derivatives)
-
Fluorescence microplate reader (e.g., FLIPR™, FlexStation)
Procedure:
-
Cell Plating: Seed TRPM8-expressing cells into the microplate at a suitable density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) and incubate overnight to allow for cell adherence.[10]
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (e.g., 0.02-0.04%), and optionally Probenecid in assay buffer.[1][10][11][12]
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the dye-loading solution to each well and incubate for approximately 1 hour at 37°C, protected from light.[1][10][11]
-
After incubation, wash the cells with assay buffer to remove excess dye.[11]
-
-
Compound Addition:
-
For antagonist assays, pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes).[11]
-
For agonist assays, prepare serial dilutions of the test compounds.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
For antagonist assays, add a fixed concentration of a TRPM8 agonist (e.g., menthol or icilin) to all wells (except controls) and record the change in fluorescence.
-
For agonist assays, add the serially diluted test compounds to the wells and record the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonist activity, plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced response against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPM8 channel.
Objective: To characterize the effects of compounds on TRPM8 channel currents and to confirm the mechanism of action (e.g., channel block).
Cell Lines: HEK293 or other suitable cells expressing the TRPM8 channel.
Materials:
-
TRPM8-expressing cells cultured on glass coverslips
-
Patch-clamp rig (including amplifier, micromanipulator, perfusion system, and data acquisition software)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2)
-
TRPM8 agonist (e.g., menthol)
-
Test compounds
Procedure:
-
Cell Preparation: Place a coverslip with adherent TRPM8-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull a glass micropipette to a resistance of 3-7 MΩ when filled with intracellular solution.[13][14]
-
Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[13][14]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[13][14]
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[3]
-
Record baseline currents.
-
Apply a TRPM8 agonist via the perfusion system to elicit an inward current.
-
To test for antagonist activity, co-apply the test compound with the agonist or pre-apply the test compound before the agonist.
-
To study the voltage-dependence of the block, apply a series of voltage steps or ramps in the presence and absence of the compound.[3]
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced currents in the presence and absence of the test compound.
-
Calculate the percentage of inhibition at different compound concentrations to determine the IC50 value.
-
Analyze the current-voltage (I-V) relationship to understand the mechanism of channel modulation.[3]
-
Signaling Pathways and Experimental Workflows
The activity of the TRPM8 channel is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound derivatives and for designing new modulators.
TRPM8 Channel Activation and Modulation Pathway
The following diagram illustrates the key signaling events involved in the activation and modulation of the TRPM8 channel. Activation by cold or agonists like menthol leads to Ca2+ influx, which in turn can trigger downstream signaling cascades involving Phospholipase C (PLC) and Protein Kinase C (PKC), leading to channel desensitization.[15][16][17][18]
References
- 1. hellobio.com [hellobio.com]
- 2. TRPM8 antagonist WS-3 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Crystal Structure Analysis of N-ethylcyclohexanecarboxamide and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for N-ethylcyclohexanecarboxamide is not available. This guide provides a comprehensive overview of the methodologies and expected structural features for this class of compounds, drawing upon published crystallographic data of closely related N-substituted cyclohexanecarboxamides. The presented quantitative data is illustrative of this compound class and serves as a reference for future studies.
Introduction
N-substituted cyclohexanecarboxamides are a class of organic compounds with potential applications in medicinal chemistry and materials science. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing molecular properties, and designing novel compounds with desired functionalities. X-ray crystallography is the definitive method for determining the solid-state structure of such molecules, providing precise information on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[1]
This technical guide outlines the typical experimental workflow for the crystal structure determination of N-substituted cyclohexanecarboxamides, presents representative crystallographic data from analogous structures, and illustrates logical workflows for both experimental and computational analyses.
Representative Crystallographic Data of N-Substituted Cyclohexanecarboxamides
The following table summarizes key crystallographic parameters from published structures of N-substituted cyclohexanecarboxamide (B73365) derivatives. This data provides a baseline for what might be expected for the crystal structure of this compound. The cyclohexane (B81311) moiety in these structures consistently adopts a stable chair conformation.[2][3][4][5]
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
| N,N-Dicyclohexylcyclohexanecarboxamide[2] | C₁₉H₃₃NO | Monoclinic | P2₁/c | a = 9.8237(3) Å, b = 16.8736(5) Å, c = 10.8886(3) Å, β = 102.890(3)° |
| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[3][4][5] | C₁₈H₂₀N₂OS | Triclinic | P-1 | a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, α = 113.28(3)°, β = 99.38(3)°, γ = 101.85(3)° |
| N-Phenylcyclohexanecarboxamide[6] | C₁₃H₁₇NO | Orthorhombic | Pca2₁ | a = 10.516(1) Å, b = 5.688(1) Å, c = 18.990(2) Å |
Experimental Protocols
The determination of a small molecule crystal structure, such as that of an N-substituted cyclohexanecarboxamide, follows a well-established workflow.[7]
-
Synthesis: this compound can be synthesized via the reaction of cyclohexanecarbonyl chloride with ethylamine (B1201723) in a suitable solvent, such as acetone, followed by purification.[3]
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems include ethanol, dichloromethane, or mixtures thereof.[5] The goal is to obtain crystals that are sufficiently large (typically >0.1 mm in all dimensions) and free of significant imperfections.[2]
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a monochromatic X-ray beam. Modern diffractometers often use Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) radiation.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data collection is typically performed at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms.[2]
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors (|F²|).
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are most commonly employed.[8] These methods use statistical relationships between the phases of the structure factors to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[7][9][10] This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2] The quality of the final model is assessed by metrics such as the R-factor.
Visualizations
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule via single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Once a crystal structure is determined, it can be subjected to various computational analyses to understand its properties and potential biological activity. This workflow is particularly relevant for drug development professionals.
Caption: In Silico Analysis Workflow.
Conclusion
While the specific crystal structure of this compound remains to be determined, the established methodologies for small molecule crystallography provide a clear path for its elucidation. The analysis of related N-substituted cyclohexanecarboxamide structures suggests that the cyclohexane ring will likely adopt a chair conformation. The determination of its precise solid-state structure will be invaluable for understanding its chemical and physical properties, and for guiding its potential applications in research and development. The workflows presented herein offer a robust framework for both the experimental determination and the subsequent in silico analysis of this and related compounds.
References
- 1. rigaku.com [rigaku.com]
- 2. N,N-Dicyclohexylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction [pd.chem.ucl.ac.uk]
- 8. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of N-ethylcyclohexanecarboxamide
Disclaimer: As of December 2025, a comprehensive review of scientific literature and chemical databases has not yielded specific experimental data on the thermal stability of N-ethylcyclohexanecarboxamide. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals, outlining the established methodologies for analyzing the thermal properties of such a compound. The experimental protocols and data presented are representative and intended to be illustrative.
Introduction
This compound is a secondary amide with potential applications in various fields, including pharmaceutical and materials science. A thorough understanding of its thermal stability is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in different thermal environments. Thermal decomposition can lead to the formation of potentially hazardous byproducts and a compromise of the compound's integrity and efficacy. This technical guide provides detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for characterizing the thermal behavior of solid organic compounds.
Data Presentation
The following tables present hypothetical data for the thermal analysis of this compound, based on the expected behavior of a secondary amide of its molecular weight and structure. These tables are for illustrative purposes and should be replaced with experimental data when available.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~ 220 - 240 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 - 270 °C |
| Total Mass Loss | ~ 98 - 100% |
| Residue at 600 °C | < 2% |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | ~ 110 - 130 °C |
| Enthalpy of Fusion (ΔHf) | ~ 150 - 200 J/g |
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound.
1. Instrument Preparation:
- Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.
- Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere.
2. Sample Preparation:
- Ensure the this compound sample is in a fine, homogeneous powder form.
- Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).
3. TGA Method:
- Equilibrate the sample at 30 °C.
- Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
- Continuously record the sample mass as a function of temperature.
4. Data Analysis:
- Plot the mass loss percentage against temperature.
- Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
- Identify the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
This protocol is designed to determine the melting point and enthalpy of fusion of this compound.
1. Instrument Preparation:
- Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
2. Sample Preparation:
- Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan.
- Hermetically seal the pan to prevent any loss of volatile substances.
- Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Method:
- Place the sample and reference pans in the DSC cell.
- Equilibrate the sample at 25 °C.
- Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
4. Data Analysis:
- Record the heat flow as a function of temperature.
- The melting point is determined as the onset or peak of the endothermic transition.
- The enthalpy of fusion is calculated by integrating the area of the melting peak.
Mandatory Visualization
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Plausible thermal decomposition pathway.
N-Ethylcyclohexanecarboxamide: A Potential Therapeutic Agent Targeting the TRPM8 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-ethylcyclohexanecarboxamide, particularly its p-menthane (B155814) derivative N-ethyl-p-menthane-3-carboxamide (WS-3), has emerged as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Initially recognized for its physiological cooling properties in the food and cosmetics industries, recent scientific investigations have unveiled its potential therapeutic applications across a spectrum of pathological conditions. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanism of action, potential therapeutic effects in neuropathic pain, epilepsy, and dry eye disease, and detailed experimental methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound belongs to a class of synthetic cooling agents that elicit a cooling sensation without the characteristic odor or taste of menthol (B31143).[1] The most extensively studied compound in this family is N-ethyl-p-menthane-3-carboxamide, commonly known as WS-3.[2] Its primary molecular target is the TRPM8 channel, a non-selective cation channel predominantly expressed in sensory neurons and implicated in the detection of cold stimuli.[3][4] The activation of TRPM8 by agonists like WS-3 triggers a cascade of intracellular signaling events, leading to various physiological responses. This unique mechanism of action has prompted exploration into its therapeutic potential for conditions involving aberrant sensory signaling.
Mechanism of Action: TRPM8 Agonism
This compound exerts its effects by binding to and activating the TRPM8 ion channel.[3] This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, perceived as a cooling sensation.[5] The sustained activation of TRPM8 can also lead to a state of desensitization, a phenomenon that is being explored for its analgesic properties.[6]
Signaling Pathways
The activation of TRPM8 by this compound initiates a complex intracellular signaling cascade. Key pathways involved include:
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) Regulation: TRPM8 channel activity is critically dependent on the presence of PIP2 in the plasma membrane.[5][7] Agonist binding is thought to stabilize the open conformation of the channel in a PIP2-dependent manner.
-
Gq/11 Protein-Coupled Receptor (GPCR) Pathway Modulation: Inflammatory mediators can activate Gq/11-coupled receptors, which in turn can inhibit TRPM8 activity.[8][9] This suggests a potential interplay between inflammatory signaling and cold sensation, which could be relevant for pain modulation.
Potential Therapeutic Effects
The ability of this compound to modulate TRPM8 activity has opened avenues for its investigation in several therapeutic areas.
Neuropathic Pain
Neuropathic pain, a chronic condition resulting from nerve damage, is often characterized by cold allodynia (pain from a non-painful cold stimulus). The activation of TRPM8 by agonists has been shown to produce analgesic effects in preclinical models of neuropathic pain.[1] Systemic administration of TRPM8 agonists may offer a novel therapeutic strategy for alleviating neuropathic pain symptoms.[1]
Epilepsy
Recent studies have indicated that TRPM8 agonists, including WS-3, can inhibit epileptic seizures.[10] The proposed mechanism involves the reduction of extracellular glutamate (B1630785) levels, a key excitatory neurotransmitter implicated in seizure activity.[10] This suggests that targeting TRPM8 could be a novel approach for the management of epilepsy.
Dry Eye Disease
TRPM8 is expressed in the cornea and conjunctiva and is involved in tear secretion.[8] TRPM8 agonists are being investigated for their potential to increase basal tear production and alleviate the discomfort associated with dry eye disease.[8]
Respiratory Conditions
The activation of TRPM8 in the airways can induce a cooling sensation and has been explored for its potential to reduce the sensation of breathlessness and modulate airway sensitivity in conditions like chronic obstructive pulmonary disease (COPD).[6]
Quantitative Data
The following table summarizes key quantitative data for N-ethyl-p-menthane-3-carboxamide (WS-3) and related TRPM8 modulators.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| N-ethyl-p-menthane-3-carboxamide (WS-3) | TRPM8 | Calcium Imaging | EC50 | 3.7 µM | [10] |
| Menthol | TRPM8 | Calcium Imaging | EC50 | 29 µM | |
| Icilin | TRPM8 | Calcium Imaging | EC50 | 0.5 µM | |
| M8-Ag (a novel TRPM8 agonist) | TRPM8 | Calcium Imaging | EC50 | 44.97 nM | [1] |
Experimental Protocols
In Vitro Assay: Calcium Imaging for TRPM8 Agonist Activity
This protocol describes a method to assess the agonist activity of this compound on TRPM8 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound)
-
Positive control (e.g., Menthol, Icilin)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in HBSS.
-
Add the compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Initiate the recording and add the compounds.
-
Continue recording the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence relative to baseline (F/F0).
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
In Vitro Assay: MTT Assay for Cytotoxicity
This protocol is used to assess the potential cytotoxicity of this compound on a relevant cell line.
Materials:
-
Cell line of interest (e.g., HEK293, neuronal cells)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Model: Neuropathic Pain
A common model for neuropathic pain is the Chronic Constriction Injury (CCI) model in rodents.
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse).
-
Expose the sciatic nerve in one hind limb.
-
Place loose ligatures around the nerve.
-
-
Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the paw.
-
-
Data Analysis: Compare the paw withdrawal thresholds and cold sensitivity scores between the treated and vehicle control groups.
Conclusion
This compound, particularly the TRPM8 agonist WS-3, represents a promising pharmacological tool with the potential for therapeutic development in a variety of disorders. Its well-defined mechanism of action through the TRPM8 channel provides a solid foundation for rational drug design and development. The preclinical evidence supporting its efficacy in models of neuropathic pain, epilepsy, and dry eye disease warrants further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other TRPM8 modulators. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and conducting rigorous clinical trials to establish their safety and efficacy in human populations.
References
- 1. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: A comparison with topical menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of the cold-sensing TRPM8 channels by phosphoinositides and Gq-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide regulation of non-canonical Transient Receptor Potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Sensory Properties and Perception of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylcyclohexanecarboxamide is a synthetic cooling agent known for its ability to elicit a cooling sensation on the skin and mucous membranes without the characteristic odor of menthol (B31143). This technical guide provides a comprehensive overview of its sensory properties, the physiological mechanisms underlying its perception, and detailed methodologies for its evaluation. The primary focus is on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the principal cold and cooling agent sensor in the human body. This document consolidates quantitative data on related cooling agents, outlines detailed experimental protocols for sensory and in-vitro analysis, and presents visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and sensory science.
Introduction
This compound belongs to a class of synthetic compounds developed to mimic the cooling sensation of menthol. Unlike menthol, many of these synthetic agents, including this compound, are odorless, making them valuable ingredients in a wide range of products, from cosmetics and personal care items to pharmaceuticals and food products. The cooling effect is not a result of actual temperature change but a perceived phenomenon mediated by the activation of specific thermosensitive ion channels in sensory neurons.
This guide will delve into the chemical characteristics of this compound, its mechanism of action at the molecular level, and the methods used to quantify its sensory effects.
Chemical Properties of this compound
-
IUPAC Name: this compound[1]
-
Molecular Formula: C9H17NO[1]
-
Molecular Weight: 155.24 g/mol [1]
-
CAS Number: 138324-59-1[1]
Sensory Properties and Perception
The primary sensory attribute of this compound is a cooling sensation. This sensation can vary in intensity and duration depending on the concentration and the matrix in which it is delivered. Unlike menthol, it is generally considered to have a neutral odor profile.
Quantitative Sensory Data
| Sensory Attribute | Value | Compound | Source |
| Cooling Intensity | 1.5 times that of menthol | WS-3 | [2] |
| Cooling Duration | 20 to 30 minutes | WS-3 | [2] |
| Sensory Threshold | Threshold of Concern: 90 (μ g/person/day ) | WS-3 | [3] |
| Flavor Profile | Subtle menthol flavor with slight bitterness | WS-3 | [2] |
| Odor Profile | Almost odorless at 10% concentration | WS-3 | [2] |
Table 1: Quantitative Sensory Data for the Synthetic Cooling Agent WS-3.
Mechanism of Action: The TRPM8 Receptor
The cooling sensation elicited by this compound and other synthetic cooling agents is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[4] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[4]
TRPM8 Activation and Signaling
Activation of TRPM8 by cooling agents leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[4] This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.
Caption: TRPM8 signaling pathway for cooling sensation.
Quantitative In-Vitro Data
The potency of a cooling agent can be quantified by its half-maximal effective concentration (EC50) for TRPM8 activation.
| Compound | EC50 Value | Target | Source |
| N-ethyl-p-menthane-3-carboxamide (WS-3) | 3.7 µM | TRPM8 | [5] |
| Menthol | 81 ± 17 µM | human TRPM8 | [6] |
| Icilin | 526 ± 24 nM | human TRPM8 | [6] |
Table 2: In-Vitro Potency of Selected Cooling Agents on the TRPM8 Receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the sensory and physiological effects of this compound.
Protocol for Sensory Evaluation: Quantitative Sensory Testing (QST)
This protocol outlines a method for determining the cooling threshold of this compound on human skin.
Objective: To determine the minimum concentration of this compound that elicits a perceptible cooling sensation.
Materials:
-
This compound
-
Vehicle (e.g., ethanol, propylene (B89431) glycol)
-
Series of dilutions of this compound in the vehicle
-
Cotton swabs or filter paper discs of a standardized size
-
Thermally controlled environment
-
Data recording sheets
Procedure:
-
Panelist Selection and Training: Recruit a panel of healthy volunteers. Train panelists to recognize and rate the intensity of cooling sensations using a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Sample Preparation: Prepare a series of concentrations of this compound in the chosen vehicle. The concentration range should span from below the expected threshold to a level that produces a distinct cooling sensation.
-
Test Area Preparation: Acclimatize panelists to the testing room temperature for at least 15 minutes. The test will be performed on a defined area of the skin, typically the forearm.
-
Stimulus Application:
-
Apply a standardized amount of a specific concentration of the test solution to the defined skin area using a cotton swab or filter paper disc.
-
Present the concentrations in a randomized and counterbalanced order to each panelist. Include a vehicle-only control.
-
-
Sensory Evaluation:
-
Instruct panelists to report when they first perceive a cooling sensation (detection threshold).
-
Ask panelists to rate the intensity of the cooling sensation at predefined time intervals (e.g., 1, 5, 10, 15, 20, 30 minutes) to assess the time-intensity profile.
-
-
Data Analysis:
-
Calculate the mean detection threshold for the panel.
-
Plot the mean intensity ratings over time to generate time-intensity curves for each concentration.
-
Caption: Workflow for Quantitative Sensory Testing.
Protocol for In-Vitro TRPM8 Activation: Calcium Imaging Assay
This protocol describes a method to measure the activation of TRPM8 by this compound in a cell-based assay.
Objective: To determine the EC50 value of this compound for the activation of human TRPM8 channels expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human TRPM8.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS).[7]
-
Black-walled, clear-bottom 96-well plates.[7]
-
Fluo-4 AM calcium indicator dye.[7]
-
Pluronic F-127.[6]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]
-
This compound stock solution in DMSO.
-
Positive control (e.g., Menthol or Icilin).[6]
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).[6]
Procedure:
-
Cell Seeding: The day before the assay, seed the HEK293-TRPM8 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[6] Incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.[6]
-
Aspirate the cell culture medium and wash the cells once with HBSS.[6]
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6]
-
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS.
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess dye.[6]
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).[6]
-
Record a baseline fluorescence reading for 10-20 seconds.[6]
-
Use the automated liquid handling system to add the compound dilutions to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of the positive control.
-
Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for Calcium Imaging Assay.
Safety and Regulatory Status
N-ethyl-p-menthane-3-carboxamide (WS-3), a close analog of this compound, is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current levels of intake when used as a flavouring agent.[9] While specific regulatory information for this compound was not found, its structural similarity to WS-3 suggests a similar safety profile, though this would require specific evaluation.
Conclusion
This compound is a synthetic cooling agent with significant potential in various industries due to its ability to impart a cooling sensation without a strong odor. Its mechanism of action through the TRPM8 receptor is well-understood, and established in-vitro and sensory evaluation methods can be used to characterize its properties. While more specific quantitative sensory data for this compound would be beneficial, the information available for structurally similar compounds provides a strong foundation for its application and further research. This guide provides the necessary technical information and detailed protocols to aid researchers and professionals in their work with this and other synthetic cooling agents.
References
- 1. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WS-3, 39711-79-0 [thegoodscentscompany.com]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | C13H25NO | CID 62907 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Studies of N-ethylcyclohexanecarboxamide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide is a chemical compound with the molecular formula C9H17NO. While its synthesis and basic physicochemical properties are documented, a comprehensive review of publicly available scientific literature reveals a significant lack of in vitro studies investigating its biological activity. This guide summarizes the available information and highlights the absence of data in key areas of pharmacological interest.
Physicochemical Properties of this compound
Quantitative data on the physicochemical properties of this compound has been computed and is available through public databases. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C9H17NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 138324-59-1 | PubChem[1] |
| SMILES | CCNC(=O)C1CCCCC1 | PubChem[1] |
| InChI Key | ZCSFJAQXKNVTTF-UHFFFAOYSA-N | PubChem[1] |
Synthesis
The synthesis of this compound can be achieved through standard amidation reactions. A general conceptual workflow for its synthesis is outlined below. This is a representative workflow and specific laboratory protocols may vary.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases have not yielded any specific in vitro studies detailing the biological activity of this compound. Consequently, there is no information available regarding its potential molecular targets, mechanism of action, or any associated signaling pathways.
Experimental Protocols
Due to the absence of published in vitro studies, no experimental protocols for biological assays involving this compound can be provided.
Future Directions
The lack of in vitro data for this compound presents an opportunity for future research. A logical next step would be to perform a series of screening assays to determine if this compound has any biological activity. A general workflow for such an initial investigation is proposed below.
Caption: Proposed workflow for the initial in vitro screening of this compound.
While the chemical identity of this compound is established, its biological profile remains uninvestigated in the public domain. The information provided in this guide is based on the currently available data. Further research is necessary to elucidate any potential pharmacological effects of this compound. Researchers and drug development professionals are encouraged to consider this molecule for initial screening in their areas of interest.
References
Methodological & Application
Application Notes and Protocols: N-ethylcyclohexanecarboxamide as a Cooling Agent in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide, a synthetic cooling agent, is a valuable tool in sensory research and drug development. It is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary cold and menthol (B31143) sensor in mammals.[1][2][3] Its activation of TRPM8 channels induces a cooling sensation, making it a subject of interest for studying cold perception, analgesia, and as a potential therapeutic agent for conditions involving TRPM8 dysregulation.[3][4] Unlike menthol, this compound and related compounds often lack a characteristic minty odor, allowing for the study of cooling effects without confounding olfactory stimuli. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Mechanism of Action
This compound exerts its cooling effect primarily through the activation of the TRPM8 ion channel, a non-selective cation channel expressed in sensory neurons.[2][3][4] Binding of this compound to the TRPM8 receptor induces a conformational change, leading to channel opening and an influx of cations, primarily Ca²⁺ and Na⁺.[5] This influx depolarizes the neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.[5] The activation of TRPM8 by cooling agents is a complex process influenced by voltage and the presence of membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]
Signaling Pathway of TRPM8 Activation
Caption: TRPM8 channel activation by this compound and cold.
Quantitative Data: Comparative Potency of Cooling Agents
The potency of this compound (often referred to as WS-3) and other cooling agents is typically determined by their half-maximal effective concentration (EC50) in in vitro assays. Lower EC50 values indicate higher potency.
| Compound | Synonym | EC50 (µM) | Cell Type/Expression System | Reference(s) |
| N-ethyl-p-menthane-3-carboxamide | WS-3 | 3.7 | Not specified | [7][8][9] |
| L-Menthol | - | 196 ± 22 | Xenopus laevis oocytes | [4][10] |
| WS-12 | - | 0.193 | Not specified | [10] |
| WS-12 | - | 12 ± 5 | Xenopus laevis oocytes | [10] |
| Icilin | - | Not specified (100x less potent than WS-12) | PC3 cells | [10] |
| M8-Ag | - | 0.04497 | HEK293 cells | [11] |
Note: EC50 values can vary depending on the experimental system (e.g., cell line, expression level of the receptor) and assay conditions.
Experimental Protocols
In Vitro Assays
1. Calcium Imaging Assay for TRPM8 Activation
This protocol is designed to measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound in cells expressing the TRPM8 channel.
Experimental Workflow: Calcium Imaging
References
- 1. A Novel Behavioral Assay for Measuring Cold Sensation in Mice | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. TRPM8 antagonist WS-3 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of N-ethylcyclohexanecarboxamide. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines detailed starting protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established analytical principles and methods for structurally similar compounds.[1][2] Researchers can adapt and validate these methods for their specific matrices, such as pharmaceutical formulations or biological samples.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using chromatographic techniques coupled with various detectors. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is a versatile technique suitable for the analysis of this compound. Coupled with Ultraviolet (UV) detection, it offers a robust and cost-effective method for routine analysis in less complex matrices. For higher sensitivity and selectivity, especially in biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a relatively volatile and thermally stable compound, GC-MS presents a powerful alternative for its quantification. This technique offers high chromatographic resolution and mass spectral information for confident identification and quantification.[7][8][9]
Quantitative Data Summary
The following tables summarize the typical performance characteristics that can be expected from validated HPLC and GC-MS methods for the quantification of small organic molecules similar to this compound. These values should be used as a general guide, and specific performance will be determined during method validation.[1][7][10][11]
Table 1: Typical Performance Characteristics of HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Typically within 80-120% (or 90-110% for assays) |
| Precision (%RSD) | < 2% | < 15% | Repeatability: < 2%; Intermediate Precision: < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL | Signal-to-Noise ratio of 10:1 |
Table 2: Typical Performance Characteristics of a GC-MS Method
| Validation Parameter | GC-MS | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.995 |
| Range | 10 - 2000 ng/mL | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 90 - 110% | Typically within 80-120% |
| Precision (%RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | ~5 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~10 ng/mL | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
The following are detailed starting protocols for the quantification of this compound. These should be optimized and validated for the specific application and sample matrix.
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This protocol is suitable for the quantification of this compound in bulk material or simple pharmaceutical formulations.
1. Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
- Sample Preparation: Accurately weigh a portion of the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[12]
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.[2] The ratio should be optimized to achieve a suitable retention time and peak shape.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm (as the amide bond has some UV absorbance at low wavelengths).
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by GC-MS
This protocol is suitable for the analysis of this compound in various matrices, including those that may require higher selectivity.
1. Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the same solvent to cover the desired concentration range (e.g., 10 - 2000 ng/mL).
- Sample Preparation (for complex matrices):
- Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to basic (e.g., pH 9-10) and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the injection solvent.
- Solid-Phase Extraction (SPE): For biological fluids, an SPE cleanup may be necessary. A reverse-phase (C18) or a suitable polymer-based sorbent can be used.[13]
- Internal Standard: The use of a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) is recommended to improve accuracy and precision.
2. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.[9]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless injection (1 µL).
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's retention time and the complexity of the sample.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Detection:
- Full Scan Mode: For method development and qualitative analysis, scan from m/z 50 to 300.
- Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound to enhance sensitivity and selectivity.
3. Data Analysis:
- Identify the this compound peak based on its retention time and mass spectrum.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
- Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound.
Caption: General workflow for this compound quantification.
As no specific signaling pathways involving this compound were identified in the literature, a diagram for a biological pathway is not applicable at this time. The provided workflow diagram illustrates the key steps in the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of N-Ethyl-4-menthane-3-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc method validated: Topics by Science.gov [science.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 11. scispace.com [scispace.com]
- 12. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-ethylcyclohexanecarboxamide in Topical Formulations for Sensory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide is a synthetic compound known to elicit a cooling sensation upon topical application. This property is primarily attributed to its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures in the skin. These application notes provide detailed protocols for the formulation of this compound into topical preparations and for the subsequent sensory and in-vitro skin permeation studies to characterize its cooling effect and dermal absorption profile.
Formulation Development
The following are example formulations for incorporating this compound into common topical delivery systems. The concentration of this compound should be optimized based on the desired sensory effect and safety profile.
Table 1: Example Topical Formulations of this compound
| Ingredient | Function | Formulation 1: Hydrogel (% w/w) | Formulation 2: Cream (% w/w) |
| This compound | Active Cooling Agent | 0.5 - 2.0 | 0.5 - 2.0 |
| Carbomer 940 | Gelling Agent | 1.0 | - |
| Triethanolamine (B1662121) | Neutralizing Agent | q.s. to pH 6.5 | - |
| Propylene (B89431) Glycol | Solvent, Penetration Enhancer | 10.0 | 5.0 |
| Cetearyl Alcohol | Emulsifier, Thickener | - | 8.0 |
| Glyceryl Stearate | Emulsifier | - | 4.0 |
| Mineral Oil | Emollient | - | 10.0 |
| Glycerin | Humectant | 5.0 | 3.0 |
| Phenoxyethanol (B1677644) | Preservative | 0.5 | 0.5 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Protocol 1: Preparation of this compound Hydrogel
-
Hydration of Gelling Agent: Disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is achieved.
-
Active Ingredient Phase: In a separate vessel, dissolve this compound and phenoxyethanol in propylene glycol.
-
Mixing: Slowly add the active ingredient phase to the carbomer dispersion while stirring continuously.
-
Neutralization: Adjust the pH of the gel to approximately 6.5 by adding triethanolamine dropwise. Continue stirring until a clear, viscous gel is formed.
-
Homogenization: Homogenize the final formulation to ensure uniform distribution of the active ingredient.
Sensory Studies
Sensory studies are crucial for quantifying the cooling effect of this compound. A trained human sensory panel is utilized to evaluate the intensity and duration of the cooling sensation.
Protocol 2: Quantitative Sensory Testing (QST) of Cooling Sensation
-
Panelist Selection and Training:
-
Recruit healthy volunteers (n=20-30) with no known skin conditions or allergies.
-
Train panelists to recognize and rate the intensity of cooling sensations on a standardized scale (e.g., a 10-point numerical rating scale where 0 = no sensation and 10 = maximum imaginable cooling).
-
-
Test Procedure:
-
Acclimatize panelists to the testing room environment (22 ± 2°C, 50 ± 10% RH) for at least 20 minutes.
-
Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and a placebo (vehicle without the active) to designated areas on the panelists' forearms.
-
Panelists rate the intensity of the cooling sensation at predefined time points (e.g., 1, 5, 15, 30, 60, and 120 minutes) after application.
-
-
Data Analysis:
-
Calculate the mean cooling intensity scores at each time point for both the active and placebo formulations.
-
Determine the onset of cooling, peak cooling intensity, and duration of the cooling effect.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the cooling effect compared to the placebo.
-
Table 2: Illustrative Sensory Panel Data for a 1% this compound Hydrogel
| Time (minutes) | Mean Cooling Intensity (± SD) - Active | Mean Cooling Intensity (± SD) - Placebo |
| 1 | 2.5 ± 0.8 | 0.2 ± 0.1 |
| 5 | 6.8 ± 1.2 | 0.3 ± 0.2 |
| 15 | 7.5 ± 1.0 | 0.2 ± 0.1 |
| 30 | 5.2 ± 0.9 | 0.1 ± 0.1 |
| 60 | 2.1 ± 0.7 | 0.0 ± 0.0 |
| 120 | 0.5 ± 0.3 | 0.0 ± 0.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In-Vitro Skin Permeation Studies
In-vitro skin permeation studies using Franz diffusion cells are essential to evaluate the percutaneous absorption of this compound.
Protocol 3: In-Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation:
-
Use excised human or porcine skin.
-
Dermatomed skin with a thickness of approximately 500 µm is recommended.
-
-
Franz Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The receptor solution should be maintained at 32 ± 1°C and continuously stirred.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
Collect samples from the receptor solution at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replenish the receptor chamber with fresh, pre-warmed receptor solution after each sampling.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).
-
Table 3: Illustrative In-Vitro Skin Permeation Data for 1% this compound Hydrogel
| Time (hours) | Cumulative Amount Permeated (µg/cm²) |
| 1 | 0.8 |
| 2 | 2.5 |
| 4 | 7.2 |
| 6 | 13.5 |
| 8 | 20.1 |
| 12 | 30.8 |
| 24 | 55.6 |
| Permeation Parameter | Value |
| Steady-State Flux (Jss) | 2.5 µg/cm²/h |
| Permeability Coefficient (Kp) | 2.5 x 10⁻⁴ cm/h |
| Lag Time (Tlag) | 1.2 hours |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Experimental Workflows
TRPM8 Signaling Pathway
This compound acts as an agonist for the TRPM8 ion channel. The binding of this compound to the TRPM8 receptor, located on the cell membrane of sensory neurons, induces a conformational change in the channel. This change allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The resulting depolarization of the cell membrane generates an action potential that is transmitted to the central nervous system, where it is interpreted as a cooling sensation.
Caption: TRPM8 signaling pathway activated by this compound.
Experimental Workflow for Sensory and Permeation Studies
The following diagram illustrates the logical flow of experiments for evaluating a topical formulation containing this compound.
Caption: Experimental workflow for evaluating this compound formulations.
Application Note: N-ethylcyclohexanecarboxamide for TRPM8 Channel Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as a primary sensor of cold temperatures and cooling agents.[1] Expressed in sensory neurons, its activation by stimuli such as temperatures below 28°C, menthol, or synthetic cooling agents leads to a sensation of cold.[2][3] Beyond thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain modulation, making it a significant target for therapeutic intervention in conditions like chronic pain and migraine.[4] N-ethylcyclohexanecarboxamide, also known as WS-3, is a synthetic cooling agent and a specific agonist of the TRPM8 channel.[1][5] Its ability to potently and selectively activate TRPM8 makes it a valuable pharmacological tool for studying channel function and for screening novel therapeutic modulators. This document provides detailed protocols for utilizing this compound in TRPM8 activation assays, focusing on the widely used calcium imaging platform.
Quantitative Data: Potency of TRPM8 Agonists
The potency of various compounds in activating the TRPM8 channel is typically quantified by their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Compound | Common Name(s) | Target | EC50 | Notes |
| This compound | WS-3 | TRPM8 | 3.7 µM | Specific agonist.[1][5] |
| (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | WS-12 | TRPM8 | 39 nM - 193 nM | A highly potent and selective synthetic agonist.[6] |
| Menthol | - | TRPM8 | 196 µM | Natural cooling agent; also activates other TRP channels at higher concentrations.[6] |
| Icilin | - | TRPM8 | 125 ± 30 nM | A potent synthetic super-agonist.[7] |
Signaling Pathway and Experimental Workflow
Activation of the TRPM8 channel by an agonist like this compound initiates a cascade of intracellular events. The primary event is the influx of cations, most notably calcium (Ca²⁺), which serves as a critical second messenger. This increase in intracellular calcium can be harnessed to measure channel activity.
Figure 1: TRPM8 Signaling Pathway.
A common method to quantify TRPM8 activation is through a calcium imaging assay. This involves loading cells expressing the channel with a calcium-sensitive fluorescent dye and measuring the change in fluorescence upon addition of the agonist.
Figure 2: Experimental Workflow for a Calcium Imaging Assay.
Experimental Protocols
Calcium Imaging Assay for TRPM8 Activation
This protocol details a robust method for measuring the activation of TRPM8 channels by this compound using a fluorescent calcium indicator in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPM8.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Reagents:
-
This compound (WS-3)
-
Fluo-4 AM (calcium-sensitive dye)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Trypsin-EDTA
-
Protocol:
-
Cell Culture and Seeding: a. Culture the TRPM8-expressing cells in T-75 flasks at 37°C in a humidified incubator with 5% CO₂. b. The day before the assay, wash the cells with sterile PBS, detach them using Trypsin-EDTA, and neutralize with complete culture medium. c. Centrifuge the cell suspension and resuspend the pellet in fresh medium. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 30,000 to 50,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C.[8]
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate in the dark at 37°C for 30-60 minutes.[6] e. After incubation, gently wash the cells two to three times with 100 µL of HBSS to remove any extracellular dye. f. Add 100 µL of HBSS to each well and incubate at room temperature for at least 15 minutes to allow for complete de-esterification of the dye.[6]
-
Compound Preparation and Addition: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. b. Perform serial dilutions of the stock solution in HBSS to create a range of working concentrations for generating a dose-response curve (e.g., final concentrations ranging from 10 nM to 100 µM).
-
Data Acquisition: a. Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system. b. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm for Fluo-4. c. Record a stable baseline fluorescence reading for 10-20 seconds. d. Use the liquid handler to add the prepared this compound working solutions to the respective wells. e. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.[9]
-
Data Analysis: a. The change in intracellular calcium is typically represented as the change in fluorescence (ΔF) normalized to the baseline fluorescence (F₀), i.e., ΔF/F₀. b. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve. c. Fit the curve using a sigmoidal dose-response equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound is a valuable tool for probing the function of the TRPM8 channel. The calcium imaging assay detailed in this application note provides a reliable and quantifiable method for characterizing the activity of TRPM8 agonists and can be adapted for high-throughput screening campaigns aimed at discovering novel modulators for therapeutic development. The provided protocols and data serve as a comprehensive resource for researchers in pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-ethylcyclohexanecarboxamide. The described protocol utilizes a reversed-phase C18 column with UV detection, offering a reliable and reproducible method for the determination of this compound in solution. This methodology is particularly suited for applications in pharmaceutical research and development, quality control, and academic research.
Introduction
This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification is crucial for its characterization, stability studies, and quality assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. This document provides a detailed protocol for the analysis of this compound using a standard HPLC system with a UV-Vis detector. The method is based on established principles for the analysis of similar small organic molecules.[1]
Experimental
Instrumentation and Consumables
-
HPLC System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Solvents : HPLC grade acetonitrile (B52724) and water.[1]
-
Filters : 0.45 µm syringe filters for sample preparation.[1]
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (based on the amide chromophore) |
Table 1: HPLC Chromatographic Conditions. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.[1]
Protocols
Standard Preparation
-
Stock Solution (1 mg/mL) : Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1 mg/mL stock solution.[1]
-
Calibration Standards : Perform serial dilutions of the stock solution with the initial mobile phase composition (30% acetonitrile in water) to prepare a series of calibration standards. A suggested concentration range is 1 µg/mL to 100 µg/mL.[1]
Sample Preparation
-
Dissolve the sample containing this compound in the initial mobile phase composition (30% acetonitrile in water).[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
Analysis Workflow
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Data Analysis
-
Peak Identification : Identify the peak corresponding to this compound by comparing the retention time with that of the standard.[1]
-
Calibration Curve : Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[1]
-
Quantification : Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[1]
Illustrative Quantitative Data
The following table presents representative quantitative data for the HPLC analysis of this compound. Please note that this data is for illustrative purposes and actual results may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
Table 2: Representative Quantitative Data. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a standard C18 reversed-phase column and a simple acetonitrile-water gradient makes this method easily adaptable in most analytical laboratories. This protocol is intended to serve as a starting point for method development and can be further optimized to meet specific analytical needs.
References
Application Notes and Protocols for the GC-MS Analysis of N-ethylcyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of N-ethylcyclohexanecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C9H17NO, MW: 155.24 g/mol ) is a compound of interest in various fields, including flavor and fragrance, as well as in the monitoring of chemical processes.[1] The methodologies outlined herein are designed to provide a robust framework for accurate and reproducible analysis, encompassing sample preparation, instrument parameters, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This makes it an ideal method for the analysis of semi-volatile compounds such as this compound. This application note details a complete protocol for the analysis of this compound, from sample receipt to final data analysis.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (>98% purity)
-
Methanol (B129727) (HPLC or GC-MS grade)
-
Dichloromethane (GC-MS grade)
-
Ethyl acetate (B1210297) (HPLC or GC-MS grade)
-
Anhydrous sodium sulfate (B86663)
-
Helium (99.999% purity or higher)
-
1.5 mL glass GC autosampler vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Extraction from a Solid Matrix:
-
Accurately weigh 1 g of the homogenized solid sample into a glass vial.
-
Add 5 mL of methanol.
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process on the solid residue with another 5 mL of methanol.
-
Combine the supernatants.
-
-
Extraction from a Liquid Matrix (Aqueous):
-
To 5 mL of the liquid sample, add 5 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Carefully collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 5 mL of dichloromethane.
-
Combine the organic extracts.
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation:
-
Evaporate the solvent from the combined extracts under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC autosampler vial.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization for your specific instrument.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes; Ramp at 15 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 (Scan mode for qualitative analysis) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 minutes |
| Data Acquisition Mode | Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 155. The fragmentation pattern will likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.
Predicted Fragmentation:
-
m/z 155: Molecular ion [C9H17NO]+
-
m/z 126: Loss of an ethyl group (-C2H5)
-
m/z 83: Cyclohexyl cation [C6H11]+
-
m/z 72: [CH2=N(H)C2H5]+ fragment
-
m/z 55: Fragment from the cyclohexyl ring
Quantitative Analysis
For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following ions are recommended for monitoring:
-
Quantifier Ion: m/z 155 (Molecular Ion)
-
Qualifier Ions: m/z 126, m/z 83
A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.
Table 2: Illustrative Quantitative Data for this compound
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Note: The values in this table are for illustrative purposes only and should be determined experimentally during method validation.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of GC-MS components.
References
N-ethylcyclohexanecarboxamide as a molecular probe for temperature sensation research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide is a synthetic compound with a structural resemblance to known cooling agents and modulators of the transient receptor potential melastatin 8 (TRPM8) channel. The TRPM8 channel is a key player in the sensation of cold temperatures, making compounds that interact with it valuable tools for research in sensory neuroscience and for the development of novel therapeutics for pain and inflammatory conditions. These application notes provide a comprehensive overview of the potential use of this compound as a molecular probe in this field, including detailed experimental protocols and a summary of the activity of related compounds. While specific quantitative data for this compound is not extensively available in public literature, the information on structurally similar compounds, such as N-Ethyl-p-menthane-3-carboxamide (WS-3), strongly supports its investigation as a TRPM8 modulator.[1][2][3]
Mechanism of Action: The TRPM8 Channel
TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cold temperatures (typically below 25-28°C) and by chemical agonists, leading to a sensation of cooling. The influx of cations, predominantly Ca2+ and Na+, upon channel opening depolarizes the neuron, triggering the transmission of a signal to the central nervous system that is interpreted as cold. Many synthetic cooling agents exert their effects by directly binding to and activating the TRPM8 channel.
Quantitative Data for Related TRPM8 Modulators
While specific data for this compound is pending further research, the following table summarizes the activity of structurally related and commonly used TRPM8 modulators to provide a comparative context for experimental design.
| Compound | Target | Action | EC₅₀/IC₅₀ | Reference(s) |
| N-Ethyl-p-menthane-3-carboxamide (WS-3) | TRPM8 | Agonist | 3.7 µM (EC₅₀) | [1][2] |
| Menthol (B31143) | TRPM8 | Agonist | ~30-100 µM (EC₅₀) | [4] |
| Icilin | TRPM8 | Agonist | ~200-600 nM (EC₅₀) | [4] |
| WS-12 | TRPM8 | Agonist | ~60 nM (EC₅₀) | |
| TRPM8-IN-1 | TRPM8 | Inhibitor | <5 µM (IC₅₀) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a molecular probe for temperature sensation.
In Vitro Characterization
1. Calcium Imaging Assay
This assay is a primary screening method to determine if this compound can activate TRPM8 channels, leading to an increase in intracellular calcium.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPM8 (hTRPM8) in appropriate culture medium.
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove extracellular dye.
-
Compound Application: Use a fluorescence plate reader to measure the baseline fluorescence. Add varying concentrations of this compound (and positive controls like menthol or icilin) to the wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: Calculate the change in intracellular calcium concentration and plot dose-response curves to determine the EC₅₀ value.
2. Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of a compound on ion channels.
Methodology:
-
Cell Preparation: Use HEK293 cells expressing hTRPM8, cultured on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Prepare intracellular and extracellular solutions with appropriate ionic compositions. The patch pipette will contain the intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Compound Perfusion: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Data Recording: Record the current responses to voltage steps or ramps in the presence and absence of the compound.
-
Data Analysis: Analyze the current-voltage relationships and dose-dependent activation or inhibition to characterize the compound's effect on TRPM8 channel gating.
In Vivo Characterization
1. Cold Plantar Assay (Mouse Model)
This behavioral assay assesses the cold sensitivity of mice and can be used to determine if this compound elicits a cooling sensation or has analgesic effects against cold stimuli.
Methodology:
-
Animal Acclimation: Acclimate mice in individual Plexiglas chambers on an elevated glass floor for at least 30 minutes before testing.
-
Compound Administration: Administer this compound via the desired route (e.g., intraplantar injection into the hind paw, subcutaneous injection, or oral gavage). A vehicle control group should be included.
-
Cold Stimulus: A pellet of dry ice is applied to the glass surface directly beneath the plantar surface of the mouse's hind paw.[3][5][6][7]
-
Measurement of Withdrawal Latency: The time from the application of the cold stimulus until the mouse withdraws its paw is recorded. A cut-off time is typically used to prevent tissue damage.
-
Data Analysis: Compare the withdrawal latencies between the group treated with this compound and the vehicle control group. A significant increase in withdrawal latency suggests an analgesic effect, while a decrease may indicate hypersensitivity. To test for a direct cooling effect, the compound can be applied topically, and the animal's behavior (e.g., licking, lifting the paw) can be observed.
Conclusion
This compound holds promise as a molecular probe for studying temperature sensation due to its structural similarity to known TRPM8 agonists. The protocols outlined in these application notes provide a robust framework for researchers to investigate its biological activity. Characterizing the interaction of this compound with the TRPM8 channel will contribute to a deeper understanding of cold sensation and may pave the way for the development of new therapeutic agents. Further research is warranted to establish its specific potency and selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Buy N-Ethyl-p-menthane-3-carboxamide | 39711-79-0 [smolecule.com]
- 4. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 antagonist WS-3 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
Application Notes and Protocols for N-ethylcyclohexanecarboxamide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide is a synthetic amide derivative of cyclohexanecarboxamide. Based on its structural similarity to known cooling agents such as N-Ethyl-p-menthane-3-carboxamide (WS-3), it is hypothesized to be a modulator of transient receptor potential (TRP) channels, specifically TRPM8. TRPM8 is a non-selective cation channel primarily known for its role in cold sensation. Its activation leads to an influx of cations, most notably calcium (Ca²⁺), which acts as a critical second messenger in various cellular signaling pathways. The potential of this compound to modulate TRPM8 activity makes it a compound of interest for research in pain, inflammation, and oncology.
This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, with a focus on addressing its hydrophobic nature. Safety precautions, stock solution preparation, and a general method for assessing its activity on cells are outlined.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 138324-59-1[1] |
| Molecular Formula | C₉H₁₇NO[1] |
| Molecular Weight | 155.24 g/mol [1] |
| Predicted Solubility | Insoluble in water, soluble in organic solvents like DMSO and ethanol. |
| Purity | ≥98% (recommended for cell culture use) |
Safety Precautions
While specific toxicity data for this compound is limited, the safety data sheet for the related compound N-Ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide indicates that it is harmful if swallowed and causes serious eye damage. Therefore, it is recommended to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Due to its predicted hydrophobicity, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for cell culture applications.
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 155.24 g/mol * 0.001 L * 1000 mg/g = 1.55 mg
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh out 1.55 mg of this compound.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Table 1: Recommended Stock and Working Solution Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous, sterile-filtered DMSO | High dissolving power for hydrophobic compounds. |
| Stock Solution Concentration | 10 mM | A standard starting concentration for in vitro assays. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity.[2][3] |
| Working Concentration Range | 1 µM - 100 µM | Based on typical effective concentrations of other TRPM8 agonists.[4][5][6] |
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations. It is crucial to minimize the final DMSO concentration to avoid adverse effects on the cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentrations: Decide on the range of concentrations to test (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare intermediate dilutions (optional but recommended): To ensure accurate pipetting and thorough mixing, it is good practice to perform a serial dilution of the 10 mM stock in DMSO or pre-warmed medium.
-
Prepare final working solutions:
-
For a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
For other concentrations, adjust the volumes accordingly, ensuring the final DMSO concentration remains below 0.5%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.
-
Mix thoroughly: Gently mix the working solutions by pipetting up and down or by gentle vortexing.
-
Treat cells immediately: Use the freshly prepared working solutions to treat your cells.
Experimental Workflow for Preparing Working Solutions
Caption: A step-by-step workflow for the preparation of test compound working solutions.
Potential Signaling Pathway
Activation of TRPM8 by an agonist like this compound is expected to cause an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade following TRPM8 activation by this compound.
Key Experiments for Characterization
To validate the activity of this compound, the following experiments are recommended:
Experiment 1: Calcium Imaging Assay
This assay directly measures the activation of TRPM8 by detecting changes in intracellular calcium levels.
Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon channel activation by this compound, the influx of Ca²⁺ leads to an increase in fluorescence, which can be measured using a fluorescence plate reader or microscope.
Brief Protocol:
-
Cell Seeding: Seed cells stably or transiently expressing TRPM8 (e.g., HEK293-TRPM8) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: The next day, load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Addition: Prepare working solutions of this compound and a known TRPM8 agonist (e.g., menthol (B31143) or icilin) as a positive control.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence, then add the compounds and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence is typically normalized to the baseline and can be used to generate dose-response curves to determine the EC₅₀ of this compound.
Table 2: Example Data Presentation for Calcium Imaging Assay
| Compound | Concentration (µM) | ΔF/F₀ (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 1.05 ± 0.08 |
| This compound | 1 | 1.20 ± 0.11 |
| 10 | 1.85 ± 0.15 | |
| 50 | 2.50 ± 0.21 | |
| 100 | 2.65 ± 0.18 | |
| Menthol (Positive Control) | 100 | 2.80 ± 0.25 |
Experiment 2: Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on cell survival and growth.
Principle: Various assays (e.g., MTT, XTT, or CellTiter-Glo®) can be used to measure metabolic activity, which is proportional to the number of viable cells.
Brief Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration. This can be used to calculate an IC₅₀ value if the compound is cytotoxic.
These protocols and application notes provide a comprehensive guide for the initial in vitro characterization of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-ethylcyclohexanecarboxamide Derivatives in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-ethylcyclohexanecarboxamide derivatives in neurobiology research. While this compound itself is a parent compound, its substituted analogs, such as N-Ethyl-p-menthane-3-carboxamide (commonly known as WS-3), are potent and selective agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. These compounds, often referred to as "cooling agents," are invaluable tools for studying sensory neurobiology, particularly the mechanisms of cold sensation, pain, and analgesia.
The primary neurobiological target of these compounds is the TRPM8 ion channel, a non-selective cation channel expressed in a subset of sensory neurons. Activation of TRPM8 by cooling agents mimics the sensation of cold and can evoke physiological responses ranging from a pleasant cooling sensation to analgesia or, under certain conditions, cold allodynia.
Mechanism of Action
This compound derivatives like WS-3 act as agonists at the TRPM8 receptor. Binding of these ligands to the channel induces a conformational change, leading to channel opening and an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, which can trigger the firing of action potentials that propagate to the central nervous system, where they are interpreted as a cold stimulus. The activation of TRPM8 is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel activity.
Data Presentation
The following table summarizes the quantitative data for the activation of the TRPM8 channel by various this compound derivatives and other common TRPM8 agonists.
| Compound | Common Name/Synonym | TRPM8 Agonist/Antagonist | EC50 Value | Species | Reference(s) |
| N-Ethyl-p-menthane-3-carboxamide | WS-3 | Agonist | 3.7 µM | Mouse | [1] |
| (1R,2S,5R)-N-(4-methoxyphenyl)-p-menthane carboxamide | AR-15512 | Agonist | 24 nM | Human | |
| Icilin | - | Agonist | 28 nM | Human | |
| Menthol | - | Agonist | Weak agonist in some assays | Human |
Experimental Protocols
In Vitro Calcium Imaging of Sensory Neuron Activation
This protocol describes how to measure the activation of TRPM8 channels in cultured dorsal root ganglion (DRG) neurons using a fluorescent calcium indicator.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound derivative (e.g., WS-3) stock solution (in DMSO)
-
Capsaicin (positive control for nociceptors)
-
KCl (for cell viability/neuronal identification)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Plate dissociated DRG neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells three times with HBSS and incubate for a further 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Apply the this compound derivative (e.g., 1-10 µM WS-3) via the perfusion system.
-
Record the changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.
-
After the response, wash out the compound with HBSS.
-
Apply a positive control, such as 1 µM capsaicin, to identify nociceptive neurons.
-
At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to confirm that the cells are viable neurons.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0).
-
A significant increase in fluorescence upon compound application indicates cellular activation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of TRPM8-mediated currents in HEK293 cells stably expressing the channel or in primary sensory neurons.
Materials:
-
HEK293 cells expressing TRPM8 or cultured DRG neurons
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.
-
This compound derivative (e.g., WS-3) stock solution (in DMSO)
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline current for 1-2 minutes.
-
Apply the this compound derivative (e.g., WS-3) at the desired concentration via a perfusion system.
-
Record the inward current elicited by the activation of TRPM8 channels.
-
To determine the current-voltage (I-V) relationship, apply voltage ramps or steps (e.g., from -100 mV to +100 mV).
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in response to the agonist.
-
Plot the I-V relationship to characterize the properties of the elicited current.
-
Behavioral Assay: Acetone (B3395972) Evaporation Test for Cold Allodynia
This protocol describes a behavioral test in rodents to assess cold sensitivity, which can be modulated by TRPM8 agonists.
Materials:
-
Rodents (mice or rats)
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
Syringe with a blunt needle or a dropper
-
Acetone
-
This compound derivative (e.g., WS-3) for administration (e.g., intraplantar injection)
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Place the animals individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement:
-
Gently apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling stimulus.
-
Observe the animal's behavior for 1 minute following the application.
-
Record the frequency and duration of nocifensive behaviors such as paw lifting, flinching, licking, or shaking.
-
-
Compound Administration: Administer the this compound derivative (e.g., intraplantar injection of WS-3) or vehicle control.
-
Post-treatment Testing: At a predetermined time after administration, repeat the acetone application and record the behavioral responses.
-
Data Analysis:
-
Compare the behavioral scores (frequency or duration of nocifensive behaviors) before and after compound administration.
-
An increase in nocifensive behavior suggests the induction of cold allodynia, while a decrease in a model of neuropathic pain could indicate analgesia.
-
Visualizations
Caption: Signaling pathway of TRPM8 activation by this compound derivatives.
Caption: Experimental workflow for calcium imaging of sensory neurons.
Caption: Workflow for the acetone evaporation behavioral test.
References
Delivery Systems for N-ethylcyclohexanecarboxamide in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylcyclohexanecarboxamide, also known by synonyms such as N-ethyl-p-menthane-3-carboxamide and the cooling agent WS-3, is a synthetic compound recognized for its potent agonistic activity on the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 receptor is a non-selective cation channel primarily known for its role in cold sensation.[3] Its activation is implicated in a variety of physiological processes, making this compound a valuable tool in experimental models studying pain, inflammation, and other conditions.[1][4] However, its low aqueous solubility presents a challenge for in vitro and in vivo studies, necessitating the use of specialized delivery systems.[5][6]
These application notes provide an overview of delivery systems for this compound in experimental models, complete with detailed protocols for formulation and administration.
Physicochemical Properties Relevant to Formulation
This compound is a white crystalline solid with a molecular weight of 155.24 g/mol .[7] It is characterized by its poor solubility in water but is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[8] This hydrophobicity is a key consideration in the development of effective delivery vehicles.
Delivery Systems and Protocols
The choice of delivery system for this compound is dictated by the experimental model, the intended route of administration, and the desired pharmacokinetic profile.
Simple Solution for In Vitro and In Vivo Administration
For many experimental applications, particularly in vitro assays and direct in vivo injections, this compound can be dissolved in a vehicle composed of a mixture of organic solvents and surfactants.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This formulation is suitable for systemic administration in animal models and is based on vehicles commonly used for hydrophobic compounds. A commercially available pre-formulated solution for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a concentration of 3.3 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile vial, dissolve the this compound in DMSO. Sonication is recommended to aid dissolution.[2]
-
Sequentially add PEG300, Tween-80, and sterile saline to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
The final solution should be clear. If precipitation occurs, gentle warming and further sonication may be necessary.
-
Filter the final solution through a 0.22 µm sterile filter before in vivo administration.
Quantitative Data for a Standard Formulation:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Table 1: Composition of a standard in vivo formulation for this compound.
Protocol 2: Cortical Injection
In a study investigating the anti-seizure effects of this compound, a 1 µM solution was administered via cortical injection in mice.[1] While the exact solvent system is not specified in the abstract, it is likely a saline-based solution with a low percentage of a solubilizing agent like DMSO to maintain solubility at this low concentration.
Topical and Localized Delivery
For studies investigating the effects of this compound on the skin or other localized tissues, topical formulations are employed.
Protocol 3: Topical Application for Ocular Studies
While not specifically for this compound, a study on the delivery of another TRPM8 agonist, IVW-1001, to the ocular margins of rabbits utilized a 0.2% solution applied with a wipe.[5] A similar approach could be adapted for this compound.
Materials:
-
This compound powder
-
Propylene (B89431) glycol
-
Sterile water
-
Cotton gauze pads or specialized wipes
Procedure:
-
Dissolve the this compound in propylene glycol.
-
Add sterile water to achieve the desired final concentration.
-
Saturate a sterile cotton gauze pad or wipe with the solution for application.
Inhalation Delivery
For studies investigating the respiratory effects, aerosolized formulations can be used.
Protocol 4: Aerosol Generation for Inhalation Studies
A 90-day inhalation toxicity study in Sprague Dawley rats utilized a formulation of WS-3 in a propylene glycol (PG) vehicle, which was then aerosolized using a nebulizer.[9]
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
Nebulizer and inhalation chamber system
Procedure:
-
Prepare a solution of this compound in propylene glycol at the desired concentration.
-
Load the solution into the nebulizer.
-
Connect the nebulizer to the inhalation chamber and operate according to the manufacturer's instructions to generate an aerosol for animal exposure.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the activation of the TRPM8 channel, leading to an influx of calcium ions and subsequent cellular responses.
The experimental workflow for evaluating a delivery system for this compound typically involves formulation, characterization, and in vitro/in vivo testing.
Future Directions: Advanced Delivery Systems
While simple solutions are effective for many preclinical studies, advanced delivery systems such as nanoparticles could offer improved bioavailability, targeted delivery, and controlled release of this compound. Given its hydrophobic nature, encapsulation in polymeric or lipid-based nanoparticles is a promising strategy, although specific data for this compound is currently limited.[3] Researchers are encouraged to adapt established protocols for hydrophobic drug encapsulation for the development of novel this compound formulations.
Conclusion
The successful use of this compound in experimental models is highly dependent on the appropriate choice and preparation of the delivery system. The protocols outlined in these application notes provide a starting point for researchers to effectively formulate and administer this potent TRPM8 agonist for a variety of in vitro and in vivo studies. Further research into advanced delivery systems will likely expand the experimental applications of this valuable research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. foreverest.net [foreverest.net]
- 7. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Factory manufacture cooling agent WS-3 Powder [taimacn.com]
- 9. coresta.org [coresta.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethylcyclohexanecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylcyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is typically synthesized via two main pathways:
-
From Cyclohexanecarbonyl Chloride: This method involves the reaction of cyclohexanecarbonyl chloride with ethylamine (B1201723). It is a rapid and often high-yielding reaction but requires the prior synthesis or purchase of the acid chloride.[1][2] This reaction often proceeds under Schotten-Baumann conditions.[3][4]
-
From Cyclohexanecarboxylic Acid: This route involves the direct coupling of cyclohexanecarboxylic acid with ethylamine using a coupling agent.[5][6] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU.[7][8] This method avoids the need to prepare the acid chloride separately.
Q2: I am getting a low yield. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or inefficient mixing.
-
Poor quality of reagents: Degradation of the coupling agent, or moisture in the solvent or on the glassware can significantly reduce yield.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Product loss during work-up: this compound has some solubility in water, so care must be taken during aqueous washes to avoid significant loss of product.
Q3: What are the expected side products in this synthesis?
A3: Depending on the synthetic route, several side products can form:
-
From Cyclohexanecarbonyl Chloride:
-
Hydrolysis of the acid chloride: If moisture is present, cyclohexanecarbonyl chloride can hydrolyze back to cyclohexanecarboxylic acid.
-
Formation of a symmetric anhydride: Excess cyclohexanecarbonyl chloride can react with the carboxylate formed from hydrolysis.
-
-
From Cyclohexanecarboxylic Acid with a Coupling Agent:
-
N-acylurea formation: When using carbodiimide (B86325) coupling agents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[8]
-
Racemization: If there are chiral centers in the molecule, the use of some coupling agents can lead to racemization. Adding an agent like 1-Hydroxybenzotriazole (HOBt) can help to suppress this.[8]
-
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through the following steps:
-
Aqueous Work-up: The reaction mixture is first washed with a dilute acid (e.g., 1M HCl) to remove unreacted ethylamine and any basic byproducts. This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted cyclohexanecarboxylic acid. A final wash with brine helps to remove residual water.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or purified by column chromatography on silica (B1680970) gel.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent.2. Wet solvent or glassware.3. Ethylamine hydrochloride salt was used without neutralization.4. Insufficient base in the reaction. | 1. Use a fresh bottle of coupling agent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Neutralize the ethylamine hydrochloride salt with a base like triethylamine (B128534) or sodium carbonate before the reaction.4. Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction with the acid chloride.[2] |
| Difficult to Remove Byproduct | 1. Formation of N-acylurea with EDC/DCC.2. Unreacted starting materials co-eluting with the product. | 1. Add HOBt to the reaction, which can minimize N-acylurea formation.2. Optimize the stoichiometry of your reactants. Perform a thorough aqueous work-up to remove acidic and basic impurities before chromatography. |
| Product is an Oil and Not a Solid | 1. Presence of impurities.2. The product may be a low-melting solid or an oil at room temperature. | 1. Attempt purification by column chromatography.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by chromatography is the best option. |
| Reaction is very slow | 1. Steric hindrance.2. Low reaction temperature. | 1. While not a major issue for this specific synthesis, for more hindered substrates, switching to a more powerful coupling agent like HATU may be necessary.2. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis from Cyclohexanecarbonyl Chloride
This protocol is based on the general principles of the Schotten-Baumann reaction.[3][4]
Materials:
-
Cyclohexanecarbonyl chloride
-
Ethylamine (as a solution in a solvent like THF or as a gas)
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the ethylamine solution to the stirred solution of cyclohexanecarbonyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis from Cyclohexanecarboxylic Acid using EDC/HOBt
This protocol utilizes a common coupling agent system for amide bond formation.[6]
Materials:
-
Cyclohexanecarboxylic acid
-
Ethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove the urea (B33335) byproduct and any remaining starting materials.
Data Presentation
The following table presents typical reaction parameters for amide synthesis that can be adapted for this compound.
| Parameter | Synthesis from Acid Chloride | Synthesis from Carboxylic Acid (EDC/HOBt) |
| Cyclohexanecarboxyl derivative | 1.0 eq | 1.0 eq |
| Ethylamine | 1.1 eq | 1.1 eq (as hydrochloride salt) |
| Base | Triethylamine (1.2 eq) | DIPEA (2.5 eq) |
| Coupling Agent | N/A | EDC (1.2 eq) |
| Additive | N/A | HOBt (1.2 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | > 90% | 70-90% |
Visualizations
Caption: Workflow for the synthesis of this compound from cyclohexanecarbonyl chloride.
Caption: Workflow for the synthesis of this compound from cyclohexanecarboxylic acid.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. byjus.com [byjus.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: N-ethylcyclohexanecarboxamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-ethylcyclohexanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Recrystallization Troubleshooting
Problem 1: Oiling Out - Product separates as an oil, not crystals.
-
Possible Causes:
-
The solvent is too nonpolar for the amide.
-
The solution is supersaturated.
-
The cooling process is too rapid.
-
Insoluble impurities are present, acting as a nucleus for oiling.
-
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease saturation.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, methanol, or dichloromethane) at an elevated temperature. Then, slowly add a miscible "anti-solvent" in which the compound is less soluble (e.g., water or hexane) until turbidity persists. Reheat to clarify and then allow to cool slowly.[1]
-
Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote slower cooling and better crystal formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Problem 2: Poor Recovery of Crystalline Product.
-
Possible Causes:
-
Too much solvent was used during dissolution.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
Crystals were lost during transfer or washing.
-
-
Solutions:
-
Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of the solvent and allow the solution to cool again.
-
Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Cool Thoroughly: Ensure the crystallization solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Problem 3: Product is Still Impure After Recrystallization.
-
Possible Causes:
-
The cooling process was too fast, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively discriminate between the product and the impurities.
-
The impurities have very similar solubility profiles to the product.
-
-
Solutions:
-
Slow Down Cooling: As mentioned previously, slow cooling is crucial for the formation of pure crystals.
-
Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system.
-
Consider a Different Purification Technique: If recrystallization is ineffective, column chromatography may be necessary to separate the impurities.
-
Column Chromatography Troubleshooting
Problem 1: Poor Separation of this compound from Impurities.
-
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Column was not packed properly (channeling).
-
The sample was overloaded onto the column.
-
-
Solutions:
-
Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for amides is a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or acetone).[2]
-
Proper Column Packing: Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often preferred.
-
Appropriate Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
-
Problem 2: this compound is Not Eluting from the Column.
-
Possible Causes:
-
The eluent is not polar enough.
-
The compound may be degrading on the stationary phase (though less likely for a stable amide).
-
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For example, move from 5% ethyl acetate in hexane to 10% or 20%.
-
Check for Degradation: Run a small-scale stability test by spotting the compound on a TLC plate with silica gel and letting it sit for a period before eluting to see if degradation occurs.
-
Problem 3: Product Elutes Too Quickly (with the solvent front).
-
Possible Causes:
-
The eluent is too polar.
-
-
Solutions:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for this compound (Based on Analogous Amides)
| Solvent/Solvent System | Polarity | Rationale |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexane until cloudy.[3] |
| Ethanol / Water | High | The amide should be soluble in hot ethanol. Water can be added as an anti-solvent.[3] |
| Toluene | Low | Can be effective for amides that are less polar. |
| Acetone / Hexane | Medium | Similar to the hexane/ethyl acetate system. |
Table 2: General Parameters for Column Chromatography of this compound
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Start with low polarity mixtures and gradually increase. Examples: Hexane/Ethyl Acetate (9:1 to 7:3), Dichloromethane/Methanol (99:1 to 95:5) |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) or UV light if the molecule has a chromophore (this compound does not). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a chromatography column with a cotton or fritted glass plug. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for when the product oils out during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the likely physical state of crude this compound at room temperature?
A1: Based on analogous unsubstituted and substituted N-alkyl-cyclohexanecarboxamides, this compound is expected to be a solid at room temperature.[4]
Q2: My crude product is a brownish color. What could be the cause?
A2: A brownish color may indicate the presence of residual reagents or byproducts from the synthesis. For instance, if prepared from cyclohexanecarbonyl chloride and ethylamine, incomplete reaction or side reactions could lead to colored impurities. Purification by recrystallization or chromatography should remove these.
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is a good first choice if the crude product is relatively pure (>90%) and a suitable solvent can be found. It is often faster and uses less solvent than chromatography. Column chromatography is more powerful for separating complex mixtures or when impurities have similar solubility to the product.
Q4: What analytical techniques can I use to assess the purity of this compound?
A4:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
References
Technical Support Center: Overcoming N-ethylcyclohexanecarboxamide Solubility Challenges
Welcome to the technical support center for N-ethylcyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known by synonyms such as N-ethyl-p-menthane-3-carboxamide and the cooling agent WS-3, is a synthetic compound known for its physiological cooling sensation. Its primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, an ion channel activated by cold temperatures and cooling agents. The compound is inherently hydrophobic and classified as insoluble in water, which presents a significant challenge for its use in aqueous-based biological assays and formulations.
Q2: What are the general strategies to improve the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the solubility of this compound in aqueous buffers:
-
Co-solvents: Utilizing water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or propylene (B89431) glycol to first dissolve the compound before dilution into an aqueous buffer.
-
pH Adjustment: Although this compound is a neutral compound and its solubility is not significantly affected by pH, this method can be explored, though it is generally less effective for non-ionizable compounds.
-
Surfactants: The use of non-ionic surfactants, such as Tween® 80 or Span®, can aid in the dispersion and solubilization of hydrophobic compounds in aqueous media.
-
Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin (B1172386) can form a water-soluble inclusion complex.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and propylene glycol.[1]
Q4: What is the primary biological target of this compound?
A4: The primary biological target of this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. It acts as an agonist, activating the channel with an EC50 (half-maximal effective concentration) of 3.7 μM.[2][3][4] Activation of TRPM8 is responsible for the cooling sensation it produces.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO), but upon diluting it into your aqueous experimental buffer (e.g., PBS), a precipitate forms.
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: The final concentration of the organic solvent in your aqueous solution may be too high, causing the compound to crash out. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in cell-based assays.
-
Use a Different Co-solvent: If DMSO is problematic, consider using ethanol or propylene glycol. For some applications, a pre-dissolution in propylene glycol followed by the addition of a surfactant like Tween 80 can be effective.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate. However, be cautious of compound stability at elevated temperatures.
-
Employ Cyclodextrins: Consider preparing a cyclodextrin inclusion complex of this compound to significantly increase its aqueous solubility.
Issue 2: Inconsistent results in biological assays.
Problem: You are observing high variability in your experimental results when using this compound.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Inconsistent results can stem from incomplete dissolution of the compound. Before each experiment, visually inspect your stock and working solutions for any particulate matter. If necessary, briefly vortex or sonicate the solution.
-
Freshly Prepare Working Solutions: this compound in a diluted aqueous buffer may not be stable over long periods. It is best practice to prepare fresh working solutions from your concentrated stock solution for each experiment.
-
Vehicle Control: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent (e.g., DMSO, ethanol) as the experimental group, but without the this compound. This will help you to differentiate the effects of the compound from the effects of the solvent.
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | N-ethyl-p-menthane-3-carboxamide, WS-3 | [6][7] |
| Molecular Weight | 211.34 g/mol | [6] |
| Physical Form | White crystalline solid | [6][8] |
| Melting Point | 87-102 °C | [6] |
| Water Solubility | Insoluble | [1][8] |
| Ethanol Solubility (40% at 40°C) | 1.2 g/100 mL | |
| Ethanol Solubility (60% at 40°C) | 38.6 g/100 mL | |
| TRPM8 Agonism (EC50) | 3.7 µM | [2][3][4] |
Experimental Protocols
Method 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 10 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no remaining particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Method 2: Preparation of a Cyclodextrin Inclusion Complex (General Protocol)
This protocol provides a general method for preparing a water-soluble inclusion complex of a hydrophobic compound like this compound using β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Stir plate and stir bar
Procedure:
-
Calculate the molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a good starting point.
-
Weigh the appropriate amounts of this compound and β-cyclodextrin.
-
In a mortar, physically mix the two powders.
-
Add a small amount of deionized water to the powder mixture to form a paste.
-
Knead the paste thoroughly with the pestle for at least 30 minutes.
-
The resulting paste can be dried in an oven at a controlled temperature or lyophilized to obtain a solid powder of the inclusion complex.
-
The solid inclusion complex can then be dissolved in aqueous buffers for your experiments.
Visualizations
References
N-ethylcyclohexanecarboxamide stability and degradation in experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of degradation for N-ethylcyclohexanecarboxamide?
A1: Based on its chemical structure (a secondary amide), this compound is primarily susceptible to degradation via two main pathways:
-
Hydrolysis: Cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation at elevated temperatures, though amides are generally quite thermally stable.
Q2: What are the expected degradation products from hydrolysis?
A2: Hydrolysis of the amide bond in this compound would yield cyclohexanecarboxylic acid and ethylamine.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Amide hydrolysis is slowest at neutral or near-neutral pH (around pH 7). The rate of hydrolysis is expected to increase significantly under both strongly acidic (pH < 3) and strongly basic (pH > 10) conditions.
Q4: Is this compound sensitive to light?
A4: N-alkyl amides are generally more resistant to photodecomposition than compounds like ketones or esters.[1] However, exposure to high-energy light, especially UV light, can induce degradation. The primary photochemical process is often a Norrish Type I cleavage, which involves the breaking of the carbonyl-carbon or carbonyl-nitrogen bond to form radical intermediates.[1] This can lead to a complex mixture of degradation products.
Q5: What are the likely products of photodegradation?
A5: Photodegradation proceeds through radical intermediates, which can react further in various ways.[1] Potential products could arise from the recombination or further reaction of cyclohexanecarbonyl and ethylamino radicals. The specific products will be highly dependent on the solvent and the presence of oxygen or other reactive species.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Loss of compound potency in an aqueous formulation over time. | Hydrolytic Degradation: The amide bond is likely being cleaved, especially if the formulation is not at a neutral pH. | Buffer the formulation to a pH between 6 and 8. Store at reduced temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis. Confirm degradation by analyzing for the appearance of cyclohexanecarboxylic acid and/or ethylamine. |
| Appearance of unknown peaks in HPLC analysis after sample is left on the benchtop. | Photodegradation: Exposure to ambient or direct sunlight can cause degradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize the time samples are exposed to light during preparation and analysis. |
| Inconsistent results in cell-based assays. | Compound Instability in Media: The pH of the cell culture media (typically 7.2-7.4) may still allow for slow hydrolysis over long incubation times. The compound may also be metabolized by cells. | Prepare fresh stock solutions. For long-term experiments, consider the rate of degradation by running a stability study in the specific cell culture medium without cells to understand abiotic degradation. |
| Discoloration (e.g., yellowing) of the compound or formulation. | Oxidative or Photodegradation: The formation of chromophoric degradation products can cause discoloration. This is a known issue for some polyamides upon photodegradation.[2] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. Rigorously protect from light. Use validated analytical methods to identify the colored impurities. |
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following tables illustrate the expected trends in stability based on general chemical principles for N-substituted amides.
Table 1: Expected Effect of pH and Temperature on Hydrolytic Degradation Rate
| pH Condition | Temperature | Expected Relative Degradation Rate |
| Strongly Acidic (pH 1-2) | 25°C | Moderate to High |
| Strongly Acidic (pH 1-2) | 50°C | High to Very High |
| Neutral (pH 7) | 25°C | Very Low |
| Neutral (pH 7) | 50°C | Low |
| Strongly Basic (pH 12-13) | 25°C | Moderate to High |
| Strongly Basic (pH 12-13) | 50°C | High to Very High |
Table 2: General Forced Degradation Conditions for Stability Assessment
| Stress Condition | Typical Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | Amide bond cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60°C | Amide bond cleavage |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Oxidation of the cyclohexyl ring or ethyl group |
| Thermal | 60°C - 80°C (in solution or solid state) | Various decomposition pathways |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Photolytic cleavage (e.g., Norrish Type I) |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of buffers, for example: 0.1 M HCl (pH 1), phosphate (B84403) buffer (pH 7), and 0.1 M NaOH (pH 13).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Spike a known volume of the stock solution into each buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Aliquot the solutions into sealed vials and place them in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, and 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Quench the degradation by neutralizing the acidic and basic samples if necessary. Analyze all samples immediately using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
Data Evaluation: Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) and half-life (t₁/₂) at each condition.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare two sets of solutions of this compound (e.g., 1 mg/mL in a 1:1 mixture of acetonitrile and water).
-
Control Samples: Wrap one set of samples completely in aluminum foil to serve as dark controls.
-
Light Exposure: Place both sets of samples (exposed and control) in a photostability chamber that conforms to ICH Q1B guidelines. This involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
Time Points: At appropriate time points, withdraw samples from both the exposed and control sets.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the dark controls to identify any peaks corresponding to photodegradants.
-
Data Evaluation: Calculate the percentage loss of the parent compound and the percentage area of the photodegradants.
Visualizations
Caption: Proposed hydrolytic degradation of this compound.
Caption: General workflow for conducting a forced degradation study.
References
Technical Support Center: Optimizing N-ethylcyclohexanecarboxamide Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of N-ethylcyclohexanecarboxamide, a compound with limited published biological data. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with novel or poorly characterized small molecules in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the working concentration of this compound?
A1: The initial step is to perform a literature search for this compound or structurally similar compounds to find any reported biological activity or concentration ranges used in previous studies. In the absence of such data, a broad concentration range-finding experiment is recommended, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
Q2: How should I prepare a stock solution of this compound?
A2: this compound is predicted to have low water solubility. Therefore, a concentrated stock solution should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when added to the cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm the media: Adding the compound to media pre-warmed to 37°C can sometimes improve solubility.
-
Increase mixing: Gently vortex or pipette the media immediately after adding the compound to aid dispersion.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Lower the final concentration: If precipitation persists, you may be exceeding the compound's solubility limit in the medium. The highest soluble concentration should be considered the top of your testing range.
Q4: How do I determine if this compound is cytotoxic to my cells?
A4: A cytotoxicity assay is essential to determine the concentration range at which this compound affects cell viability. This will establish the upper limit for your functional assays. Common cytotoxicity assays include MTT, MTS, and LDH release assays. It is advisable to test a wide range of concentrations and select a non-toxic range for your subsequent experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Inconsistent stock solution preparation.- Variability in cell seeding density.- Pipetting errors.- Fluctuation in incubation times. | - Prepare a large batch of stock solution and aliquot for single use to avoid freeze-thaw cycles.- Standardize cell seeding protocols.- Use calibrated pipettes and consistent techniques.- Ensure precise timing for compound addition and assay readouts. |
| No observable effect at any concentration | - The compound is inactive in the chosen assay.- The concentration range is too low.- The compound is not bioavailable to the cells (e.g., degraded in media).- The assay endpoint is not appropriate. | - Consider screening in different cell lines or with different endpoints.- Expand the concentration range to higher concentrations, being mindful of cytotoxicity.- Assess the stability of the compound in cell culture media over the experiment's duration.- Choose an assay that is more sensitive to the expected biological activity. |
| High background in vehicle control | - DMSO concentration is too high, causing cellular stress or cytotoxicity.- Contamination of the stock solution or media. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.- Use sterile techniques and fresh, high-quality reagents. |
Experimental Protocols
General Protocol for Determining Optimal Concentration
This workflow outlines the key steps for systematically determining the optimal concentration of this compound for your in vitro assays.
Hypothetical Signaling Pathway Modulation
Should this compound be investigated for its potential to modulate a cellular signaling pathway, a logical approach would be to assess its impact on key components of a relevant pathway. The following diagram illustrates a generic signaling cascade that could be investigated.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.2 |
| 10 | 95 ± 6.1 |
| 50 | 85 ± 7.3 |
| 100 | 60 ± 8.9 |
| 200 | 25 ± 5.8 |
Table 2: Solubility Assessment of this compound in Cell Culture Medium
| Stock Concentration in DMSO | Dilution Factor | Final Concentration in Medium | Observation |
| 100 mM | 1:1000 | 100 µM | Clear Solution |
| 100 mM | 1:500 | 200 µM | Slight Precipitation |
| 100 mM | 1:250 | 400 µM | Visible Precipitate |
This technical support center provides a framework for the systematic optimization of this compound concentration in in vitro assays. Given the limited specific data on this compound, a careful, stepwise approach to determine its solubility, cytotoxicity, and effective concentration range is essential for obtaining reliable and reproducible results.
Troubleshooting N-ethylcyclohexanecarboxamide detection in complex matrices
Welcome to the technical support center for the analysis of N-ethylcyclohexanecarboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of this compound in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal suppression or enhancement for this compound in my plasma samples. What is the likely cause and how can I mitigate this?
A1: This phenomenon is commonly referred to as a "matrix effect," where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This can lead to inaccurate quantification.[2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.[1]
-
Protein Precipitation (PPT): This is a simple and fast method, but may not provide the cleanest extract.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering components and concentrating the analyte, leading to a much cleaner extract and reduced matrix effects.[3]
-
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Adjust the Gradient: Modify the mobile phase gradient to better resolve the analyte from early-eluting, polar matrix components.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase instead of a standard C18) may provide a different selectivity and better separation from interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard. Since it has nearly identical chemical and physical properties, it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4] This allows for accurate correction during data processing.
Q2: My this compound peak shape is poor (e.g., broad, tailing, or splitting). What are the potential causes and solutions?
A2: Poor peak shape can compromise both the sensitivity and reproducibility of your assay. Several factors related to the sample, chromatography, or instrument can contribute to this issue.
Troubleshooting Steps:
-
Column and Sample Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[4] Ensure proper sample preparation and regular column maintenance.
-
Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broad, fronting peaks. Try diluting your sample.
-
Column Degradation: Over time, the performance of an LC column will degrade. If you observe consistently poor peak shape for your standards, it may be time to replace the column.
-
Secondary Interactions: The amide group in this compound could have secondary interactions with active sites on the silica (B1680970) backbone of the column. Using a column with end-capping or a mobile phase with a low concentration of a competing base (e.g., triethylamine, if compatible with MS detection) can sometimes help.
Q3: I am experiencing low or no signal for this compound, even in my standard solutions. What should I check?
A3: A lack of signal can be frustrating and can point to issues with the sample preparation, the LC-MS system, or the analyte itself.
Troubleshooting Steps:
-
Check Instrument Performance:
-
Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4]
-
Leaks: Check for leaks in the LC system or at the connection to the mass spectrometer, as this can lead to a loss of sensitivity.[5]
-
Ion Source: A dirty ion source can significantly reduce signal. Perform routine cleaning and maintenance.
-
-
Verify Sample Integrity:
-
Analyte Stability: this compound may be unstable under certain conditions. Ensure proper storage of stock solutions and samples (e.g., protected from light, at the correct temperature).
-
Sample Preparation Recovery: Your extraction method may not be efficient. Perform recovery experiments to determine the percentage of this compound that is successfully extracted from the matrix.
-
-
Review Method Parameters:
-
Ionization Mode: Ensure you are using the correct ionization polarity (positive or negative) for this compound. For this compound, positive ion mode is expected to be more sensitive.
-
MS/MS Transitions: Verify that you are monitoring the correct precursor and product ions (MRM transitions) for this compound and that the collision energy is optimized.
-
Experimental Protocols
Below are detailed example protocols for the analysis of this compound in human plasma. These are intended as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., N-propylcyclohexanecarboxamide or a stable-isotope labeled version of the analyte).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection:
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 156.1 83.1 15 | IS: N-propylcyclohexanecarboxamide | 170.1 | 83.1 | 15 |
-
Quantitative Data Summary
The following tables present hypothetical but realistic performance data for the methods described above.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 ± 5 | 92 ± 4 | 98 ± 3 |
| Matrix Effect (%) | 65 ± 8 | 88 ± 6 | 95 ± 4 |
| Processing Time | ~15 min | ~30 min | ~45 min |
| Relative Cost | Low | Medium | High |
Table 2: Method Validation Parameters (using SPE and UPLC-MS/MS)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±10% |
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for common analytical issues.
References
Preventing N-ethylcyclohexanecarboxamide precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of N-ethylcyclohexanecarboxamide in stock solutions and experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is predicted to be a hydrophobic compound with low aqueous solubility. Experimental data for the closely related compound, N-Ethyl-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide, shows it to be insoluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.[1][2] Therefore, it is essential to use an appropriate organic solvent to prepare stock solutions of this compound.
Q2: Which organic solvent is recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing stock solutions of hydrophobic compounds due to its strong solubilizing power for a wide range of organic molecules.[3] For a structurally similar compound, a solubility of 42 mg/mL in DMSO has been reported, suggesting that this compound will also have good solubility in this solvent.[1] Ethanol is another viable option, with a similar reported solubility for the related compound.[1]
Q3: What is the recommended procedure for preparing a stock solution?
To ensure complete dissolution and accurate concentration, follow these steps:
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. A clear solution indicates full dissolution.[3]
Q4: How should I store the stock solution of this compound?
For long-term stability, it is recommended to:
-
Store the stock solution at -20°C or -80°C.[3]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect the solution from light by using amber-colored vials or by wrapping the vials in foil.
Q5: My this compound precipitates when I add it to my aqueous experimental buffer. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs when the hydrophobic compound, initially dissolved in an organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble.[3] To prevent this, a stepwise dilution approach is recommended.
Troubleshooting Guides
Issue: Precipitation upon dilution into aqueous buffer
Symptoms:
-
The solution becomes cloudy or hazy.
-
Visible solid particles or crystals form.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test in your specific buffer to determine the maximum soluble concentration. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly to a large volume of aqueous buffer causes a sudden change in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in the experimental buffer, and then add this to the final volume. Add the compound dropwise while gently vortexing.[3] |
| Low Temperature | The solubility of many organic compounds decreases at lower temperatures. | Use pre-warmed (e.g., 37°C) aqueous buffer for dilutions, especially for cell-based assays. |
| Unfavorable pH | The pH of the aqueous buffer may not be optimal for keeping the compound in solution. | If your experiment allows, test a range of pH values for your buffer to identify the optimal pH for solubility. For some carboxamides, a slightly acidic pH may improve solubility.[3] |
| High Final Organic Solvent Concentration | While necessary for the stock solution, a high final concentration of the organic solvent (e.g., >1% DMSO) can be toxic to cells or interfere with the assay. | Aim for a final organic solvent concentration of less than 0.5% (ideally <0.1%) in your final assay volume. This may require preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 155.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 155.24 g/mol * 1000 mg/g = 1.5524 mg
-
Weigh the compound: Accurately weigh 1.55 mg of this compound and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously. If necessary, sonicate for a few minutes until the solid is completely dissolved and the solution is clear.
-
Store: Aliquot into smaller, single-use vials, and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Aqueous Solubility
Objective: To determine the highest concentration of this compound that remains in solution in your specific experimental buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your experimental aqueous buffer
-
Sterile microcentrifuge tubes
-
Micropipettes
Procedure:
-
Prepare a series of dilutions: In separate microcentrifuge tubes, prepare a range of final concentrations of this compound in your experimental buffer (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all samples and below your experimental limit (e.g., 0.5%).
-
Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C for 2 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness or solid particles).
-
Centrifugation (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. Check for a visible pellet.
-
Determine Maximum Solubility: The highest concentration that remains a clear solution with no visible precipitate or pellet is the maximum working concentration under your experimental conditions.
Visualized Workflows and Logic
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Workflow for preparing a stable stock solution.
References
Technical Support Center: N-ethylcyclohexanecarboxamide (Compound ID: ECX-01) in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-ethylcyclohexanecarboxamide (designated as ECX-01 for experimental purposes) in cellular models. The information is designed to address common challenges and provide standardized protocols for assessing cellular effects.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular effects of ECX-01?
A1: ECX-01 is a novel synthetic amide currently under investigation for its potential cytotoxic effects in cancer cell lines. Preliminary data suggest that it may induce cell cycle arrest and apoptosis in a dose-dependent manner in specific cell types. However, its precise mechanism of action is still being elucidated.
Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to compounds. It is recommended to use cells within a consistent and low passage range.
-
Seeding Density: Inconsistent initial cell seeding density can significantly impact the final cell viability readout. Ensure uniform cell seeding across all wells.
-
Compound Solubility: ECX-01 may have limited solubility in aqueous media. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent dosing.
-
Incubation Time: The duration of compound exposure is critical. Adhere strictly to the protocol's specified incubation times.
Q3: ECX-01 does not seem to induce apoptosis in my cell line of interest. Is this expected?
A3: The apoptotic response to ECX-01 can be cell-line specific. Some cell lines may be resistant or may undergo a different form of cell death, such as necrosis or autophagy. It is advisable to:
-
Confirm the lack of apoptosis using multiple assays (e.g., Annexin V/PI staining and caspase activity assays).
-
Investigate markers for other cell death pathways.
-
Consider extending the treatment duration or increasing the concentration of ECX-01.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death even at low concentrations of ECX-01. | Solvent toxicity. | Perform a solvent control experiment to determine the maximum tolerated concentration of the solvent (e.g., DMSO) in your cell line. |
| No observable effect on cell viability. | Compound inactivity in the chosen cell line. | Verify the compound's activity in a known sensitive cell line (positive control). Consider testing a broader range of concentrations. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. | |
| Inconsistent results between experimental repeats. | Inconsistent cell health or culture conditions. | Standardize cell culture practices, including media composition, serum percentage, and incubator conditions (CO2, temperature, humidity). |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of ECX-01 in various cancer cell lines after a 48-hour treatment period.
| Cell Line | Tissue of Origin | IC50 (µM) of ECX-01 |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 42.8 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 1.7 |
| HepG2 | Hepatocellular Carcinoma | > 100 (Resistant) |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ECX-01 (or vehicle control) and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with ECX-01 at the desired concentration and time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing ECX-01 cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by ECX-01.
Technical Support Center: Enhancing the Cooling Effect of N-ethylcyclohexanecarboxamide and Related Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with N-ethylcyclohexanecarboxamide and its analogues, such as N-ethyl-p-menthane-3-carboxamide (WS-3), to optimize their cooling effects for specific applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and testing of cooling agents.
Frequently Asked Questions (FAQs)
Q1: My formulation with this compound has low cooling intensity. How can I enhance it?
A1: Several strategies can be employed to boost the cooling effect:
-
Synergistic Combinations: Combine this compound or WS-3 with other cooling agents like WS-23 or menthol.[1] These combinations can create a more intense and prolonged cooling sensation.
-
Optimize Concentration: The cooling effect is dose-dependent. Gradually increase the concentration within recommended safety limits to achieve the desired intensity. For instance, WS-3 is typically used at 0.5%–1.5% in many applications.[2]
-
Solvent System: The choice of solvent can influence the perception of cooling. Experiment with different GRAS (Generally Recognized as Safe) solvents to find a system that maximizes the sensory experience.
-
Incorporate Enhancers: Certain compounds can enhance the cooling sensation. For example, small amounts of sweeteners may be added to offset any potential bitterness at higher concentrations of some cooling agents.
Q2: I'm observing crystallization of the cooling agent in my aqueous formulation. What can I do to prevent this?
A2: Crystallization is a common issue due to the low water solubility of many N-alkylcarboxamides.[3] Consider the following solutions:
-
Co-solvents: Utilize a co-solvent system. Propylene (B89431) glycol and ethanol (B145695) are effective solvents for many cooling agents and can improve their solubility in aqueous bases.[2]
-
Solubilizers: For clear aqueous solutions, the use of solubilizers like Tween or Span may be necessary to ensure proper dispersion.
-
Anti-Solvent Method: If you are preparing a stock solution, you can use an anti-solvent precipitation method to obtain finer crystals that are easier to formulate with. This involves dissolving the compound in a good solvent and then adding an anti-solvent in which it is insoluble to precipitate it out.[3]
-
Slow Cooling: During formulation, if heating is required to dissolve the cooling agent, allow the mixture to cool slowly. Rapid cooling can promote crystallization.[3]
Q3: My product has a bitter aftertaste at higher concentrations of the cooling agent. How can this be mitigated?
A3: Bitterness can be a limiting factor when trying to achieve a strong cooling effect. To address this:
-
Use High-Purity Ingredients: Impurities, such as different stereoisomers, can contribute to off-flavors. Using a highly purified form of the cooling agent can reduce bitterness.[4]
-
Flavor Masking Agents: Incorporate flavor-masking agents or sweeteners that can help to cover the bitter taste without interfering with the cooling sensation.
-
Combination Therapy: By combining different cooling agents, you may be able to achieve the desired cooling intensity at lower concentrations of each, thus avoiding the bitterness threshold of a single agent.
Q4: How can I achieve a long-lasting cooling effect in my formulation?
A4: The duration of the cooling sensation can be modulated through several formulation strategies:
-
Choice of Cooling Agent: Different cooling agents have different temporal profiles. For example, WS-3 is known for a long-lasting cooling effect.[4]
-
Delivery System: Innovations in delivery systems, such as microencapsulation, can provide a controlled release of the cooling agent, thereby prolonging the sensory experience.[2]
-
Combination with Other Agents: Combining cooling agents with different onset and duration profiles can create a more sustained cooling experience.
Quantitative Data Presentation
The following tables summarize key quantitative data for N-ethyl-p-menthane-3-carboxamide (WS-3) and related cooling agents to facilitate comparison and formulation decisions.
Table 1: Physicochemical Properties of this compound and WS-3
| Property | This compound | N-ethyl-p-menthane-3-carboxamide (WS-3) |
| Molecular Formula | C9H17NO | C13H25NO |
| Molecular Weight | 155.24 g/mol | 211.34 g/mol |
| Appearance | --- | White crystalline solid |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Ethanol | Soluble | Soluble |
| Melting Point | --- | 91-93 °C |
Data for this compound is limited in publicly available literature. Data for WS-3 is more readily available.
Table 2: Comparison of Common Cooling Agents
| Cooling Agent | Cooling Strength (relative to menthol) | Flavor Impact | Onset and Duration |
| Menthol | 1x | Strong minty flavor and odor | Rapid onset, shorter duration |
| WS-3 | ~1.5x | Slight minty note, can be bitter at high concentrations | Slower onset, long-lasting cooling primarily at the back of the mouth and throat |
| WS-23 | ~0.75x | Neutral flavor and odor | Rapid onset, shorter duration, primarily at the front of the mouth and tongue |
| WS-5 | ~2.5x | Neutral flavor and odor | Strongest initial cooling, long duration |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of cooling agents.
Protocol 1: Formulation of a Topical Cooling Cream (Oil-in-Water Emulsion)
Objective: To prepare a stable oil-in-water (O/W) cream containing this compound or its analogue for topical application.
Materials:
-
This compound or WS-3
-
Oil Phase: Beeswax, Liquid Paraffin
-
Aqueous Phase: Purified Water, Borax (B76245)
-
Preservatives: Methyl Paraben, Propyl Paraben
-
Co-solvent (if needed): Propylene Glycol
-
Beakers, water bath, stirring apparatus
Procedure:
-
Oil Phase Preparation: In a beaker, combine the required amounts of beeswax and liquid paraffin. Heat the mixture in a water bath to approximately 70-75°C until all components are melted. If using preservatives, add methyl paraben and propyl paraben to the oil phase and stir until dissolved.
-
Cooling Agent Dissolution: In a separate small beaker, dissolve the desired amount of this compound or WS-3 in a minimal amount of propylene glycol. Gently warm if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate beaker, dissolve borax in purified water. Heat the aqueous phase to the same temperature as the oil phase (70-75°C).
-
Emulsification: Slowly add the hot aqueous phase to the molten oil phase while stirring continuously.
-
Incorporation of Cooling Agent: Once a stable emulsion has formed and has started to cool, add the cooling agent solution to the emulsion with continuous stirring.
-
Cooling and Homogenization: Continue stirring the mixture until it cools down to room temperature to form a semi-solid cream.
-
Storage: Transfer the final product into a suitable container.
Protocol 2: Sensory Evaluation of Cooling Intensity and Duration
Objective: To quantitatively assess the cooling intensity and duration of a formulated product.
Materials:
-
Test formulation
-
Control formulation (without cooling agent)
-
Panel of trained human subjects (e.g., 20-40 participants)
-
Rating scales (e.g., 0-10 scale for cooling intensity)
-
Timer
-
Palate cleansers (e.g., water, unsalted crackers)
Procedure:
-
Panelist Training: Train panelists to recognize and rate the intensity of cooling sensations.
-
Sample Presentation: Provide each panelist with a standardized amount of the test and control formulations in a randomized and blind manner.
-
Application: Instruct panelists to apply the formulation to a specific area (e.g., a defined area on the forearm for topical products, or swish and spit for oral products).
-
Intensity Rating: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes), ask panelists to rate the perceived cooling intensity on the provided scale.
-
Duration Measurement: The duration of the cooling effect is the time until the cooling sensation is no longer perceptible.
-
Data Analysis: Analyze the collected data to determine the mean cooling intensity at each time point and the average duration of the cooling effect.
Mandatory Visualizations
Signaling Pathway of Cooling Sensation
The cooling sensation of this compound and related compounds is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.
Caption: TRPM8 signaling pathway for cooling sensation.
Experimental Workflow for Enhancing Cooling Effect
The following workflow outlines a systematic approach to developing and optimizing a formulation with an enhanced cooling effect.
Caption: Workflow for optimizing cooling agent formulations.
References
N-ethylcyclohexanecarboxamide interference with common biological assays
Welcome to the technical support center for researchers encountering potential assay interference with N-ethylcyclohexanecarboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues in your experiments. While this compound is not a widely recognized Pan-Assay Interference Compound (PAIN), any small molecule can potentially interfere with biological assays through various mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why could it interfere with my assay?
This compound is a small molecule with the chemical formula C9H17NO.[1] Like many small molecules used in high-throughput screening, it has the potential to interfere with biological assays non-specifically.[2][3] Interference can arise from its physicochemical properties, leading to misleading results that are not due to a specific interaction with the intended biological target.
Q2: What are the common mechanisms by which a compound like this compound might interfere with my assay?
Common mechanisms of assay interference by small molecules include:
-
Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and denature proteins, leading to false-positive inhibition.[4]
-
Optical Interference: The compound might absorb light or be fluorescent at the excitation or emission wavelengths of your assay, leading to inaccurate readings in absorbance, fluorescence, or luminescence-based assays.[4][5]
-
Chemical Reactivity: The compound could be chemically reactive and covalently modify proteins or other assay components.
-
Redox Activity: Some compounds can participate in redox cycling, which can disrupt assays with redox-sensitive readouts.[4]
Q3: My initial screen shows this compound as a potent "hit." How can I confirm this is a true positive result?
A promising initial result should always be followed by a series of validation and counter-screening experiments to rule out assay interference.[6] This involves testing the compound in orthogonal assays with different detection methods and performing specific troubleshooting experiments as outlined in the guides below.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting guides.
Issue 1: Loss of Signal in a Fluorescence-Based Assay
Possible Cause: The compound may be a fluorescence quencher or be absorbing light at the excitation/emission wavelengths.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence quenching.
Experimental Protocols:
-
Absorbance Spectrum Measurement:
-
Prepare a solution of this compound at the same concentration used in the assay.
-
Use a spectrophotometer to measure the absorbance of the solution across a range of wavelengths that includes your assay's excitation and emission wavelengths.
-
-
Post-Reaction Compound Addition:
-
Run your standard assay to completion to generate the fluorescent product.
-
Add this compound to the completed reaction.
-
Measure the fluorescence signal immediately after addition and compare it to a control well without the compound. A significant drop in signal suggests quenching.[5]
-
Issue 2: High Variability and Irreproducible Results
Possible Cause: The compound may be forming aggregates at the concentration used in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound aggregation.
Experimental Protocols:
-
Assay with Detergent:
-
Prepare two sets of your assay.
-
In the test set, include 0.01% (v/v) Triton X-100 in the assay buffer before adding this compound.[4]
-
The control set should not contain the detergent.
-
Compare the results between the two sets. A significant reduction in the compound's apparent activity or variability in the presence of detergent suggests aggregation.[4]
-
-
Dynamic Light Scattering (DLS):
-
Prepare this compound in your assay buffer at various concentrations, including the concentration at which interference is observed.
-
Use a DLS instrument to analyze the samples for the presence of aggregates.
-
Issue 3: Apparent Inhibition in a Cell Viability Assay (e.g., MTT, XTT)
Possible Cause: The compound may be directly interfering with the chemistry of the viability reagent (e.g., reducing the tetrazolium dye) or exhibiting cytotoxic effects unrelated to the intended target.
Troubleshooting Workflow:
Caption: Troubleshooting for cell viability assay interference.
Experimental Protocols:
-
Cell-Free Assay:
-
Prepare the assay buffer without cells.
-
Add the viability reagent (e.g., MTT) and this compound.
-
Incubate for the same duration as your cell-based assay.
-
Measure the signal and compare it to a control without the compound. A signal change indicates direct interference with the assay chemistry.
-
-
Orthogonal Viability Assay:
-
Repeat the cell viability experiment using an assay with a different detection principle, such as CellTiter-Glo®, which measures ATP levels.
-
Consistent results across different assay platforms increase confidence that the observed effect is a true biological response.
-
Quantitative Data Summary
Should you generate quantitative data during your troubleshooting, we recommend organizing it in a clear, tabular format for easy comparison. Below are example tables.
Table 1: Effect of Detergent on Apparent Inhibition
| Concentration of this compound | % Inhibition (without Triton X-100) | % Inhibition (with 0.01% Triton X-100) |
| 1 µM | 15% | 5% |
| 10 µM | 60% | 12% |
| 100 µM | 95% | 25% |
Table 2: Comparison of IC50 Values Across Different Assays
| Assay Type | Detection Method | IC50 of this compound |
| Primary Assay | Fluorescence | 12 µM |
| Orthogonal Assay 1 | Luminescence | 85 µM |
| Orthogonal Assay 2 | Absorbance | > 100 µM |
This technical support guide is intended to provide a framework for troubleshooting potential assay interference from this compound. Remember that thorough experimental validation is crucial for any potential "hit" compound identified in a screening campaign.
References
- 1. This compound | C9H17NO | CID 19916600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Cool Reckoning: N-ethylcyclohexanecarboxamide Versus Menthol in Sensory Experience
For researchers, scientists, and drug development professionals, the quest for effective and targeted cooling agents is a persistent endeavor. While menthol (B31143) has long been the gold standard, synthetic alternatives like N-ethylcyclohexanecarboxamide (WS-3) are gaining prominence. This guide provides an objective comparison of the cooling effects of this compound and menthol, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
This compound, a synthetic cooling agent, is reported to exhibit a cooling intensity approximately 1.5 times greater than that of menthol, with a prolonged cooling sensation lasting 20 to 30 minutes.[1] Both compounds exert their cooling effect primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in thermosensation.
Quantitative Comparison of Cooling Properties
The following table summarizes the key quantitative parameters comparing the cooling effects of this compound (WS-3) and menthol based on available experimental data.
| Parameter | This compound (WS-3) | Menthol | References |
| Cooling Intensity | ~1.5 times that of menthol | Baseline | [1] |
| Cooling Duration | 20 - 30 minutes | Shorter than WS-3 | [1] |
| TRPM8 Activation (EC50) | 2.2 ± 0.1 µM (hTRPM8) | 3.7 ± 0.1 µM (hTRPM8) | [2] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a compound that produces 50% of the maximal possible effect. A lower EC50 value signifies higher potency.
Experimental Protocols
Sensory Evaluation of Cooling Effect
Objective: To quantify and compare the cooling intensity and duration of this compound and menthol in human subjects.
Methodology:
-
Panelist Selection: Recruit a panel of trained sensory assessors (typically 10-15 individuals) who are non-smokers and have no known taste or smell disorders. Panelists should be trained to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a 10-point scale where 0 = no sensation and 10 = extremely strong cooling).
-
Sample Preparation: Prepare solutions of this compound and menthol at various concentrations in a suitable vehicle (e.g., propylene (B89431) glycol, ethanol, or a specific product base like toothpaste or lotion). Ensure all samples are presented at a controlled temperature.
-
Test Procedure:
-
A randomized, double-blind, crossover design is employed.
-
A defined amount of the test sample is applied to a specific area of the skin (e.g., the inner forearm) or administered orally (for oral care applications).
-
Panelists rate the perceived cooling intensity at predefined time intervals (e.g., immediately after application, and then every 5 minutes for up to 60 minutes).
-
A washout period with a neutral substance (e.g., water) is implemented between sample evaluations to prevent sensory fatigue and carry-over effects.
-
-
Data Analysis: The mean cooling intensity scores at each time point are calculated and plotted to generate time-intensity curves. Parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the cooling effect are determined and statistically compared between the two compounds.
In Vitro TRPM8 Activation Assay (Calcium Imaging)
Objective: To determine the potency of this compound and menthol in activating the TRPM8 ion channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in a suitable medium.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) which exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Application: The cells are exposed to various concentrations of this compound and menthol. A vehicle control (e.g., DMSO) is also included.
-
Fluorescence Measurement: A fluorescence plate reader or a fluorescence microscope is used to measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity before and after the addition of the compounds.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate dose-response curves. The EC50 values are then calculated from these curves to determine the potency of each compound.
Signaling Pathways and Experimental Workflow
The cooling sensation induced by both this compound and menthol is primarily mediated by the activation of the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.
The experimental workflow for comparing the cooling effects of these two compounds typically involves a multi-step process, from initial in vitro screening to in vivo sensory evaluation.
References
A Comparative Guide to the Efficacy of N-ethylcyclohexanecarboxamide and Other Synthetic Cooling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-ethylcyclohexanecarboxamide and other prominent synthetic cooling agents. The information presented is supported by experimental data from peer-reviewed literature to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Introduction to Synthetic Cooling Agents
Synthetic cooling agents are compounds designed to elicit a cooling sensation by activating specific sensory receptors in the skin and mucous membranes, most notably the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Unlike traditional cooling agents like menthol, many synthetic alternatives offer the advantage of a neutral odor and taste, along with varying intensities and durations of the cooling effect. This compound and its close analog, N-ethyl-p-menthane-3-carboxamide (WS-3), are prominent members of this class of compounds, widely used in various consumer and pharmaceutical products.
Mechanism of Action: The TRPM8 Signaling Pathway
The primary molecular target for this compound and other synthetic cooling agents is the TRPM8 channel, a non-selective cation channel expressed in sensory neurons. Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and signals the sensation of cold to the central nervous system. The activity of TRPM8 is modulated by various factors, including temperature, voltage, and intracellular signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).
The binding of a cooling agent to the TRPM8 receptor initiates a cascade of events. The influx of calcium ions can, in turn, activate downstream signaling pathways involving Phospholipase C (PLC) and Protein Kinase C (PKC), which can modulate the channel's activity and lead to desensitization.
Quantitative Comparison of Efficacy
The efficacy of synthetic cooling agents is often quantified by their half-maximal effective concentration (EC50) for TRPM8 activation. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for N-ethyl-p-menthane-3-carboxamide (WS-3) and other common synthetic cooling agents from in vitro studies.
| Cooling Agent | Chemical Name | EC50 (µM) | Cell Line/System | Reference |
| WS-3 | N-Ethyl-p-menthane-3-carboxamide | 3.7 | HEK293 | [1][2][3][4] |
| WS-5 | Ethyl 3-(p-menthane-3-carboxamido)acetate | 26 | Xenopus oocytes | |
| WS-12 | N-(4-Methoxyphenyl)-p-menthanecarboxamide | 0.039 | Not Specified | [3] |
| Icilin | 1-(2-Hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidine-2-one | ~0.1-0.5 | CHO, HEK293 | |
| Menthol | 2-Isopropyl-5-methylcyclohexan-1-ol | ~60-200 | CHO, HEK293, Xenopus oocytes |
Sensory Profile Comparison
Beyond potency, the sensory characteristics of cooling agents, such as the location, intensity, and duration of the cooling sensation, are critical for their application.
| Cooling Agent | Cooling Intensity | Cooling Sensation Location | Duration | Odor/Taste |
| WS-3 | Strong, rapid onset | Roof of the mouth, back of the mouth, and back of the tongue.[5] | Long-lasting | Virtually odorless and tasteless.[5] |
| WS-5 | Very Strong (approx. 2.5x WS-3) | Roof of the mouth and back of the tongue. | Long | Smooth and round flavor profile. |
| WS-12 | Strong initial impact | Front of the tongue | Significantly longer than WS-3, WS-5, and WS-23. | Virtually nonvolatile, odorless, and tasteless. |
| WS-23 | Smooth, less initial impact than WS-3 | Front of the tongue and mouth | Moderate | Little to no odor or taste. |
| Icilin | "Super-cooling" agent, very high potency | N/A | N/A | N/A |
| Menthol | Strong | General oral cavity | Moderate | Strong minty odor and taste. |
Experimental Protocols
In Vitro Efficacy Testing: Calcium Imaging Assay
A common method to determine the efficacy of TRPM8 agonists is through a calcium imaging assay in cells engineered to express the TRPM8 channel.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that will achieve a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) to aid dye solubilization. The cells are incubated in the dark at 37°C for approximately one hour.
-
Washing: The cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove any extracellular dye.
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the automated addition of serial dilutions of the cooling agent. The fluorescence intensity is then monitored in real-time to measure the increase in intracellular calcium upon TRPM8 activation.
-
Data Analysis: The change in fluorescence is used to generate concentration-response curves, from which the EC50 values are calculated.
Sensory Evaluation: Time-Intensity Analysis for Cooling Duration
To quantify the duration of the cooling effect, a time-intensity sensory evaluation is employed with a trained human panel.
Detailed Methodology:
-
Panelist Training: A panel of human subjects is trained to recognize and rate the intensity of the cooling sensation on a standardized scale (e.g., a 15-cm line scale anchored with "no cooling" and "extremely strong cooling").
-
Sample Preparation: The cooling agents are dissolved in a neutral base (e.g., a sucrose (B13894) solution or a toothpaste base without flavorants) at various concentrations.
-
Evaluation Procedure: Panelists are presented with a measured amount of the sample and instructed to hold it in their mouth for a specified time (e.g., 30 seconds) and then expectorate.
-
Data Collection: Immediately upon application, panelists begin to rate the intensity of the cooling sensation continuously over time using a computerized data collection system. The rating continues until the sensation is no longer perceptible.
-
Data Analysis: The collected data is used to generate time-intensity curves for each cooling agent. Key parameters are extracted from these curves, including:
-
Imax: The maximum perceived intensity.
-
Tmax: The time to reach maximum intensity.
-
Tdur: The total duration of the sensation.
-
Area Under the Curve (AUC): Represents the total cooling effect over time.
-
Conclusion
This compound, represented by its close analog WS-3, is a potent synthetic cooling agent with a rapid onset and long-lasting cooling sensation, primarily perceived at the back of the oral cavity.[5] When compared to other synthetic cooling agents, it offers a balanced profile of high efficacy and prolonged effect without the characteristic minty aroma of menthol. The choice of a specific cooling agent for a particular application will depend on the desired sensory characteristics, including the intensity, location, and duration of the cooling effect. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these properties in a laboratory and sensory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creating the Ideal Sensory Evaluation Environment • Food Safety Institute [foodsafety.institute]
- 5. Making sure you're not a bot! [dukespace.lib.duke.edu]
Comparative Analysis of N-ethylcyclohexanecarboxamide's Sensory Receptor Cross-Reactivity
A detailed guide for researchers and drug development professionals on the selectivity profile of the cooling agent N-ethylcyclohexanecarboxamide (WS-3) against key sensory receptors, supported by experimental data and methodologies.
This compound, a synthetic cooling agent commonly known as WS-3, is recognized for its potent activation of the transient receptor potential melastatin 8 (TRPM8), the primary cold and menthol (B31143) sensor in humans. Understanding its cross-reactivity with other sensory receptors, particularly those involved in pain and inflammation such as the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1), is crucial for its therapeutic development and application. This guide provides a comparative analysis of WS-3's activity on these key sensory receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Comparison of Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound (WS-3) and other relevant compounds on TRPM8, TRPA1, and TRPV1 channels. The data highlights the potent and selective nature of WS-3 as a TRPM8 agonist.
| Compound | TRPM8 EC50 (µM) | TRPA1 Activity | TRPV1 Activity |
| This compound (WS-3) | 3.7[1][2][3] | No significant activation reported | No significant activation reported |
| WS-12 | 12[4] | Not activated at 1 mM[4] | Not activated at 1 mM[4] |
| Menthol | 196[4] | Activates | Activates |
| Icilin | Low µM range | Activates | No significant activation reported |
| Capsaicin (B1668287) | No significant activation reported | No significant activation reported | Agonist |
| Mustard Oil (AITC) | No significant activation reported | Agonist | No significant activation reported |
Note: Data for TRPA1 and TRPV1 activity of this compound (WS-3) is inferred from studies on the closely related and structurally similar compound, WS-12. Direct high-concentration screening data for WS-3 on these channels was not available in the reviewed literature.
Experimental Protocols
The determination of agonist activity on TRP channels is commonly performed using a cell-based calcium imaging assay. This method measures the influx of calcium ions into cells upon channel activation.
Calcium Imaging Assay for TRP Channel Activation
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with the cDNA encoding the human TRP channel of interest (hTRPM8, hTRPA1, or hTRPV1) using a suitable transfection reagent.
2. Cell Plating:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 to 100,000 cells per well and cultured for 24-48 hours to allow for protein expression.
3. Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered saline solution for 30-60 minutes at 37°C in the dark.
4. Compound Preparation and Addition:
-
Test compounds (this compound, control agonists, and antagonists) are prepared in the buffered saline solution at various concentrations.
-
The dye-loading solution is removed, and cells are washed again with the buffered saline solution.
-
The baseline fluorescence is recorded using a fluorescence microplate reader or a high-content imaging system.
-
The compound solutions are then added to the respective wells.
5. Data Acquisition and Analysis:
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
The response is typically quantified as the change in fluorescence (ΔF) from the baseline (F0), often expressed as ΔF/F0.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
The EC50 value, representing the concentration of the agonist that elicits a half-maximal response, is calculated from the dose-response curve using a non-linear regression model.
Signaling Pathways
Activation of TRPM8, TRPA1, and TRPV1 channels leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and initiates a variety of downstream signaling cascades.
Activation of the TRPM8 channel by this compound or cold.
Activation of the TRPA1 channel by chemical irritants.
Activation of the TRPV1 channel by capsaicin or heat.
Conclusion
Based on the available evidence, this compound (WS-3) is a potent and highly selective agonist of the TRPM8 receptor. Data from the closely related compound WS-12 strongly suggests that WS-3 is unlikely to cause significant activation of TRPA1 or TRPV1 channels, even at high concentrations.[4] This selectivity profile makes this compound a valuable tool for studying TRPM8 function and a promising candidate for therapeutic applications where a specific cooling sensation is desired without the pungent and potentially irritating side effects associated with less selective compounds like menthol. Further direct experimental verification of the lack of activity of WS-3 on TRPA1 and TRPV1 at high concentrations would definitively confirm its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of N-ethylcyclohexanecarboxamide for TRPM8: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound for its intended target is a critical step in preclinical evaluation. This guide provides a comparative framework for validating the specificity of N-ethylcyclohexanecarboxamide and its analogs for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and a promising therapeutic target.
Due to the limited publicly available data on this compound, this guide will utilize the extensively studied and structurally related TRPM8 agonist, WS-12 (N-(p-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide) , as a primary example. The principles and methodologies described herein are directly applicable to the validation of this compound and other novel TRPM8 modulators.
Comparative Analysis of TRPM8 Agonists
The potency and selectivity of a TRPM8 agonist are paramount for its utility as a research tool or therapeutic agent. Known TRPM8 agonists like menthol (B31143) and icilin (B1674354) often suffer from lower potency and cross-reactivity with other thermo-sensitive TRP channels, such as TRPA1 and TRPV3, which can lead to off-target effects.[1][2] In contrast, synthetic carboxamides like WS-12 have been developed to overcome these limitations, exhibiting high potency and remarkable selectivity for TRPM8.[1][3]
Quantitative Comparison of Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of various compounds on TRPM8 and their activity on other TRP channels, highlighting the superior specificity of WS-12.
| Compound | TRPM8 EC50 | Activity on Other Thermo-TRP Channels (TRPV1, TRPV2, TRPV3, TRPV4, TRPA1) |
| WS-12 | 12 ± 5 µM (in Xenopus oocytes)[2], 193 nM (in HEK cells)[4] | No activation observed at concentrations up to 1 mM[1][4] |
| Menthol | 196 ± 22 µM (in Xenopus oocytes)[2] | Activates TRPA1 and TRPV3[1][2] |
| Icilin | ~1 µM (in HEK cells) | Cross-activates TRPA1[3] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a compound like this compound or WS-12, a combination of in vitro techniques is employed. The most common methods involve heterologous expression of the target channel in a cell line that does not endogenously express it.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is a robust method for characterizing the activity of ion channels.
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and microinjected with complementary RNA (cRNA) encoding the human or rodent TRPM8 channel. Oocytes injected with cRNA for other TRP channels (e.g., TRPV1, TRPA1) serve as controls for specificity testing. The oocytes are then incubated for 2-5 days to allow for channel expression.[2]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Compound Application: The oocyte is superfused with a standard bath solution, and the test compound (e.g., WS-12) is applied at various concentrations.
-
Data Acquisition and Analysis: The resulting ion current flowing through the expressed channels is measured. A dose-response curve is generated by plotting the current amplitude against the compound concentration to determine the EC50 value.[2] To test for specificity, high concentrations of the compound are applied to oocytes expressing other TRP channels; the absence of a current response indicates selectivity for TRPM8.[1]
Intracellular Calcium Imaging
This fluorescence-based method measures the influx of calcium, a key second messenger, upon channel activation.
-
Cell Culture and Transfection: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is transfected with a plasmid DNA encoding the TRPM8 channel.
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Agonist Application: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence microscope or a plate reader. An increase in fluorescence intensity upon compound application indicates channel activation.
-
Specificity Testing: The same assay is performed on cells transfected with other TRP channels to assess off-target effects.
Visualizing the Validation Process and Signaling Pathway
To further clarify the experimental logic and the biological context of TRPM8 activation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-ethylcyclohexanecarboxamide Performance in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-ethylcyclohexanecarboxamide, a compound class primarily represented in cooling-sensory research by agents like WS-3, against other key Transient Receptor Potential Melastatin 8 (TRPM8) agonists. The comparative analysis is based on experimental data from various in vitro assay formats, offering insights for compound selection in research and drug development.
Introduction to this compound and TRPM8 Agonism
This compound and its derivatives are synthetic compounds known for their ability to elicit a cooling sensation, similar to menthol. This effect is primarily mediated through the activation of the TRPM8 channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals. Activation of TRPM8 leads to an influx of calcium ions, resulting in membrane depolarization and the subsequent perception of cold.[1] Beyond thermosensation, TRPM8 is implicated in various physiological and pathological processes, including pain and inflammation, making it a significant therapeutic target.[2]
This guide focuses on the performance of N-ethyl-p-menthane-3-carboxamide (WS-3) as a representative this compound derivative and compares it with other well-established TRPM8 agonists:
-
Menthol: The archetypal natural cooling agent.
-
Icilin: A potent synthetic "super-cooling" agonist.
-
WS-12: Another potent synthetic cooling agent.
The comparison is centered on their performance in two primary in vitro assay formats: Calcium Imaging Assays and Electrophysiology Assays.
Quantitative Performance Comparison
The potency of these TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response. The following tables summarize the reported EC50 values for each compound in different assay formats. It is important to note that EC50 values can vary depending on the specific experimental conditions, such as the cell line used and the assay setup.
Table 1: EC50 Values in Calcium Imaging Assays
| Compound | Cell Line | EC50 Value | Reference(s) |
| N-ethyl-p-menthane-3-carboxamide (WS-3) | - | 3.7 µM | [3] |
| Menthol | CHO | 101 ± 13 µM | [4] |
| HEK293 (rat TRPM8) | 107 ± 8 µM | [4] | |
| Icilin | CHO | 125 ± 30 nM | [4] |
| HEK293 (rat TRPM8) | 554 ± 12 nM | [4] | |
| HEK293 (human TRPM8) | 526 ± 24 nM | [4] | |
| WS-12 | HEK cells | 193 nM | [5] |
Table 2: EC50 Values in Electrophysiology Assays (Two-Electrode Voltage Clamp)
| Compound | Expression System | EC50 Value | Reference(s) |
| Menthol | Xenopus oocytes | 196 ± 22 µM | [4] |
| WS-12 | Xenopus oocytes | 12 ± 5 µM | [6] |
Signaling Pathway and Experimental Workflows
TRPM8 Signaling Pathway
The activation of the TRPM8 channel by agonists initiates a cascade of intracellular events. The binding of an agonist induces a conformational change in the channel, leading to the influx of cations, primarily Ca²⁺. This influx results in membrane depolarization, which can trigger an action potential in sensory neurons, ultimately leading to the sensation of cold. The activity of TRPM8 is also modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for maintaining the channel in a functional state.[7][8]
TRPM8 signaling cascade upon agonist binding.
Experimental Workflow: Calcium Imaging Assay
Calcium imaging is a widely used high-throughput method to assess TRPM8 activation by measuring changes in intracellular calcium concentration.
Workflow for a calcium imaging assay.
Experimental Workflow: Electrophysiology Assay
Patch-clamp electrophysiology provides a direct measure of the ion channel activity by recording the ionic currents flowing through the TRPM8 channel.
Workflow for a patch-clamp electrophysiology assay.
Detailed Experimental Protocols
Calcium Imaging Assay Protocol
This protocol is adapted for a 96-well plate format using a fluorescence microplate reader.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel in appropriate culture medium (e.g., DMEM with 10% FBS).
-
The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.[9]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration 2-5 µM) in a physiological salt solution (e.g., HBSS) with 20 mM HEPES.
-
Remove the culture medium from the wells and wash once with the salt solution.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the salt solution to remove extracellular dye. Add fresh salt solution to each well.[9][10]
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in the salt solution at 2x the final desired concentration.
4. Fluorescence Measurement:
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Automatically add the 2x compound solutions to the corresponding wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.[9]
5. Data Analysis:
-
Normalize the fluorescence signal for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.
-
Plot the peak F/F₀ ratio against the compound concentration to generate dose-response curves.
-
Fit the curves using a non-linear regression model to determine the EC50 value for each compound.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol describes the recording of TRPM8-mediated currents in the whole-cell configuration.
1. Cell Preparation:
-
Culture cells expressing TRPM8 on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Record baseline currents in the external solution.[11]
4. Compound Application:
-
Dissolve this compound and other agonists in the external solution at various concentrations.
-
Apply the compound-containing solutions to the cell using a perfusion system.
5. Data Acquisition and Analysis:
-
Record the current responses to agonist application using an appropriate amplifier and data acquisition software.
-
Measure the peak current amplitude at each compound concentration.
-
Construct dose-response curves by plotting the normalized current amplitude against the compound concentration.
-
Determine the EC50 values by fitting the curves with a suitable equation.
Conclusion
This guide provides a comparative overview of this compound (represented by WS-3) and other key TRPM8 agonists. The choice of agonist will depend on the specific research question and experimental design.
-
This compound (WS-3) and WS-12 are potent synthetic agonists, with WS-12 generally exhibiting higher potency.[5][3] Their high selectivity for TRPM8 makes them valuable tools for studying TRPM8-specific pathways.[2][6]
-
Icilin is a "super-cooling" agonist with very high potency, but it can also interact with other TRP channels, which should be considered when interpreting results.[2]
-
Menthol remains a widely used natural agonist, though it has lower potency compared to the synthetic compounds.[4]
The provided experimental protocols for calcium imaging and electrophysiology assays offer a starting point for researchers to design and execute robust experiments for benchmarking the performance of these and other TRPM8 modulators.
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Constitutive Phosphorylation as a Key Regulator of TRPM8 Channel Function | Journal of Neuroscience [jneurosci.org]
In Vivo Showdown: A Comparative Analysis of TRPM8 Agonists N-ethylcyclohexanecarboxamide (WS-3) and Icilin
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo effects of two prominent TRPM8 agonists: N-ethylcyclohexanecarboxamide (also known as WS-3) and icilin (B1674354). This analysis is supported by experimental data to inform the selection of these compounds for research and therapeutic development.
Both this compound and icilin are potent activators of the transient receptor potential melastatin 8 (TRPM8) channel, the primary sensor for cold temperatures in mammals. Their ability to induce a cooling sensation has led to their widespread use in consumer products and as tools in biomedical research to investigate pain, inflammation, and other physiological processes mediated by TRPM8. While both compounds target the same receptor, their in vivo pharmacological profiles exhibit notable differences.
Quantitative Comparison of In Vitro Potency
Before delving into the in vivo data, it is crucial to understand the potency of each compound at the molecular level. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.
| Compound | EC50 (in vitro) | Key Characteristics |
| This compound (WS-3) | 3.7 µM[1] | A synthetic cooling agent known for its clean, cooling sensation without a strong minty odor. |
| Icilin | ~125 nM - 1.4 µM | A "super-agonist" of TRPM8, capable of inducing a profound cooling sensation. Its activation of TRPM8 is dependent on intracellular calcium.[2] |
In Vivo Performance: A Head-to-Head Comparison
Direct comparative in vivo studies between this compound (WS-3) and icilin are limited in the publicly available scientific literature. However, by examining independent in vivo studies on each compound for similar endpoints, we can construct a comparative overview of their effects.
Wet-Dog Shake (WDS) Response
The "wet-dog shake" is a characteristic behavioral response in rodents induced by potent TRPM8 agonists and is often used as a quantifiable measure of in vivo target engagement.
Icilin: Subcutaneous administration of icilin has been shown to induce a robust and quantifiable "wet-dog shake" response in mice. This effect is TRPM8-dependent.
This compound (WS-3): Currently, there are no published in vivo studies specifically investigating the induction of "wet-dog shakes" by this compound (WS-3). This represents a significant gap in the comparative pharmacology of these two compounds.
Thermal Preference
Thermal preference tests in rodents are used to assess the sensory effects of compounds, including the cooling sensation produced by TRPM8 agonists.
Icilin: Studies have demonstrated that icilin has dose-dependent effects on thermal preference in rats. Lower doses can lead to a preference for warmer surfaces, indicative of a cooling sensation, while higher doses can paradoxically cause a preference for cooler surfaces, potentially due to the recruitment of other receptors like TRPA1 or desensitization of TRPM8.
This compound (WS-3): There is a lack of available in vivo data on the effects of this compound (WS-3) in thermal preference assays. This is another key area where further research is needed to draw a direct comparison with icilin.
Other In Vivo Effects
This compound (WS-3): In vivo research on WS-3 has primarily focused on its potential therapeutic applications and safety profile. Studies in mouse models have shown that WS-3 can suppress drug-induced epileptiform discharges and seizures, suggesting a role for TRPM8 activation in modulating neuronal excitability.[3][4] Inhalation toxicity studies in rats have also been conducted to assess its safety for use in consumer products.[5]
Icilin: Beyond the characteristic WDS and thermal preference effects, icilin's in vivo profile is marked by its potent "super-agonist" activity, which can lead to rapid and pronounced physiological responses.
Signaling Pathways
The activation of the TRPM8 channel by both this compound and icilin initiates a cascade of intracellular events. The binding of the agonist triggers a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cooling sensation.
A key difference in their mechanism is icilin's dependence on intracellular calcium for full channel activation, a characteristic of its "super-agonist" profile.
Figure 1. Simplified signaling pathway of TRPM8 activation by this compound and icilin.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed experimental protocols for key in vivo assays are provided below.
Wet-Dog Shake (WDS) Assay
This protocol is based on studies conducted with icilin and can be adapted for this compound.
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimation: Animals should be acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (icilin or this compound) is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). The compound is administered via subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of wet-dog shakes is counted for a defined period, typically 30 minutes.
-
Data Analysis: The total number of shakes per animal is recorded. Data are often presented as the mean number of shakes ± SEM for each treatment group.
Figure 2. Experimental workflow for the Wet-Dog Shake (WDS) assay.
Thermal Preference Test
This protocol provides a general framework for assessing the sensory effects of TRPM8 agonists.
-
Apparatus: A two-plate thermal preference apparatus is used, with each plate maintained at a different temperature.
-
Animals: Rats or mice can be used.
-
Habituation: Animals are habituated to the apparatus for a period before testing.
-
Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection.
-
Testing: After a predetermined post-injection period, the animal is placed in the apparatus, and the time spent on each temperature plate is recorded for a set duration.
-
Data Analysis: The percentage of time spent on the cooler plate is calculated for each animal. A significant increase in time spent on the warmer plate is indicative of a cooling sensation.
Figure 3. Experimental workflow for the Thermal Preference Test.
Conclusion
Both this compound (WS-3) and icilin are valuable tools for studying TRPM8. Icilin stands out as a potent "super-agonist" with well-documented in vivo effects, such as the induction of wet-dog shakes and modulation of thermal preference. This compound is a widely used cooling agent with a growing body of research on its potential therapeutic applications, particularly in the context of epilepsy.
A significant gap in the literature is the lack of direct in vivo comparative studies and the absence of data for this compound in key behavioral assays like the wet-dog shake and thermal preference tests. Future research should aim to fill these gaps to provide a more complete understanding of the in vivo pharmacology of these important TRPM8 agonists. This will be crucial for the rational design of novel therapeutics targeting the TRPM8 channel.
References
A Comparative Guide to the Bioactivity of N-Ethylcyclohexanecarboxamide Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of structural analogs of N-ethylcyclohexanecarboxamide, focusing on their potential as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and as anticancer agents. The information is compiled from various studies to highlight key structure-activity relationships (SAR), supported by experimental data and detailed methodologies.
I. Modulation of TRPM8 by Cyclohexanecarboxamide (B73365) Analogs
N-substituted cyclohexanecarboxamides are recognized for their ability to act as "cooling agents," primarily through the activation of the TRPM8 channel, a non-selective cation channel that is the primary sensor for cold temperatures in mammals. The most well-known compound in a closely related series is N-ethyl-p-menthane-3-carboxamide, commercially known as "WS-3". The p-menthane (B155814) structure is a cyclohexane (B81311) ring with isopropyl and methyl substituents. The structure-activity relationship of these compounds provides valuable insights into the design of TRPM8 modulators.
Quantitative Comparison of TRPM8 Agonist Activity
The following table summarizes the reported activity of various N-substituted p-menthane-3-carboxamide analogs, which serve as close structural surrogates for N-substituted cyclohexanecarboxamides.
| Compound Name | N-Substituent | Reported Activity (EC50/IC50) | Target | Reference |
| Agonists | ||||
| N-ethyl-p-menthane-3-carboxamide (WS-3) | Ethyl | Not specified, but a well-known cooling agent | TRPM8 | [1][2] |
| N-ethoxycarbonylmethyl-p-menthane-3-carboxamide (WS-5) | Ethoxycarbonylmethyl | Not specified, but a known cooling agent | TRPM8 | [1] |
| N-(4-methoxyphenyl)-p-menthane-3-carboxamide (WS-12) | 4-Methoxyphenyl | Not specified, but a known cooling agent | TRPM8 | [1] |
| N-tert-butyl-p-menthane-3-carboxamide (WS-14) | tert-Butyl | Not specified, but a known cooling agent | TRPM8 | [1] |
| (1S,3R,6S)-6-isopropyl-3-methyl-2-methylenecyclohexanol analog | Allylic alcohol | EC50 = 11 ± 1 µM | TRPM8 | [3] |
| Antagonists | ||||
| (-)-Menthyl benzoate (B1203000) analog | Benzoate | IC50 = 2 ± 1 µM (against menthol) | TRPM8 | [4] |
| (-)-Menthyl 1 | Menthyl | IC50 = 805 ± 200 nM (hTRPM8 vs menthol) | TRPM8 | [5] |
| N,N-dibenzyl-2-(1H-indol-3-yl)ethanamine (Tryptamine derivative) | Dibenzyl | IC50 = 367 ± 24 nM (against menthol) | TRPM8 | [6] |
Signaling Pathway of TRPM8 Activation
The activation of the TRPM8 channel by an agonist like an N-substituted cyclohexanecarboxamide leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane, which in sensory neurons, generates an action potential that is transmitted to the brain and perceived as a cooling sensation.
Caption: TRPM8 channel activation by a cyclohexanecarboxamide agonist.
II. Anticancer Activity of Cyclohexanecarboxamide Analogs
Various derivatives of cyclohexanecarboxamide and related cyclic structures have been investigated for their cytotoxic effects against a range of cancer cell lines. The structural modifications, particularly on the N-substituent, have a significant impact on their anticancer potency.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of several N-substituted carboxamide derivatives with a cyclic core against different human cancer cell lines.
| Compound Class | N-Substituent / Chromophore | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinolines | N-[(alkylamino)alkyl] | P388 leukemia | 0.005 - 0.020 | [7] |
| Benzo[b][1][2]naphthyridinones | N-[2-(dimethylamino)ethyl] | P388 leukemia | < 0.010 | [8] |
| Benzo[b][1][2]naphthyridinones | N-[2-(dimethylamino)ethyl] | Lewis lung carcinoma | < 0.010 | [8] |
| 2-Aryl-1,8-naphthyridin-4-ones | 2-(naphthyl) | A549 (lung) | 2.3 | [9] |
| 2-Aryl-1,8-naphthyridin-4-ones | 2-(naphthyl) | Caki-2 (renal) | 13.4 | [9] |
| N-arylsulfonylimidazolidinones | Carbamate analogs | HCT116 (colon) | Superior to doxorubicin | [10] |
| N-arylsulfonylimidazolidinones | Carbamate analogs | A549 (lung) | Superior to doxorubicin | [10] |
| N-arylsulfonylimidazolidinones | Carbamate analogs | NCI-H460 (lung) | Superior to doxorubicin | [10] |
| Bicyclo[3.3.1]nonanes | 4-methoxyphenylcarbamoyl | Ehrlich Ascites Carcinoma | 110.65 µg/mL | [11] |
| N-(5-R-benzyl-1,3-thiazol-2-yl) carboxamides | Various benzyl (B1604629) groups | Various human tumor cell lines | Active at 10⁻⁵ M | [12] |
Note: The presented data is from studies on various complex carboxamide derivatives. A systematic study on simple N-alkyl or N-aryl cyclohexanecarboxamides is not available in the reviewed literature. These results, however, indicate that the carboxamide moiety, when part of a larger, often heterocyclic system, can exhibit potent anticancer activity.
Proposed Anticancer Mechanism of Action: Apoptosis Induction
While the precise mechanisms for many of these compounds are still under investigation, a common pathway for anticancer agents is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling cascades, often involving the activation of caspases.
Caption: A generalized pathway for apoptosis induction by an anticancer compound.
III. Experimental Protocols
A. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator, protected from light.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
B. Calcium Imaging Assay for TRPM8 Activity
This assay measures the influx of extracellular calcium into cells upon activation of the TRPM8 channel by an agonist.
Principle: Cells expressing the TRPM8 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon TRPM8 activation, the influx of Ca2+ increases the intracellular calcium concentration, which in turn increases the fluorescence intensity of the dye. This change in fluorescence is monitored in real-time.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the TRPM8 channel (e.g., HEK293 or CHO cells) in a suitable culture medium.
-
Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to grow to a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., HBSS).
-
Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Addition and Fluorescence Measurement:
-
For agonist testing, add varying concentrations of the test compound and measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding a known TRPM8 agonist (e.g., menthol (B31143) or icilin) at its EC50 concentration.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For agonists, EC50 values can be calculated from the dose-response curve. For antagonists, IC50 values can be determined by measuring the inhibition of the agonist-induced response.
Caption: Workflow for MTT and Calcium Imaging assays.
References
- 1. US20100040563A1 - Solubilization of Cyclohexane-Based Carboxamide Derivatives for Use as Sensates in Consumer Products - Google Patents [patents.google.com]
- 2. CN117304070A - Synthesis method of cyclohexanamide cooling agent - Google Patents [patents.google.com]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro Cytotoxic Studies of Novel 8-(4’/2’-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Analysis of Delivery Methods for N-ethyl-p-menthane-3-carboxamide, a TRPM8 Agonist
Introduction: N-ethylcyclohexanecarboxamide and its closely related, more extensively studied analog, N-ethyl-p-menthane-3-carboxamide (also known as WS-3), are potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 receptor is a key player in the sensation of cold and has emerged as a promising target for therapeutic intervention in a variety of conditions, including pain management, dry eye disease, and respiratory conditions.[3][4] The activation of TRPM8 by agonists like N-ethyl-p-menthane-3-carboxamide can induce a cooling sensation and modulate downstream signaling pathways, offering potential therapeutic benefits.[5] However, the effective delivery of this compound to its target site is crucial for its therapeutic efficacy. This guide provides a comparative overview of potential delivery methods for N-ethyl-p-menthane-3-carboxamide, including topical, oral, and nasal routes, supported by available data and detailed experimental protocols. Due to the limited publicly available data on this compound, this guide will focus on the more widely studied N-ethyl-p-menthane-3-carboxamide (WS-3) as a representative molecule of this class of TRPM8 agonists.
Physicochemical Properties of N-ethyl-p-menthane-3-carboxamide (WS-3)
The choice of a suitable delivery method is heavily influenced by the physicochemical properties of the drug substance. N-ethyl-p-menthane-3-carboxamide is a lipophilic molecule with low water solubility, which presents challenges for formulation development across different routes of administration.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NO | [6] |
| Molecular Weight | 211.34 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Water Solubility | Insoluble / Very low (21.38 mg/L @ 25 °C est.) | [8][9][10] |
| Solubility in Ethanol | Soluble | [7] |
| LogP (o/w) | 3.717 (est) | [9] |
| Melting Point | 88 °C | [6] |
Topical and Transdermal Delivery
Topical delivery of N-ethyl-p-menthane-3-carboxamide is an attractive option for localized treatment, for instance in dermatological conditions or for localized pain relief, minimizing systemic side effects. Transdermal delivery, on the other hand, aims for systemic absorption through the skin.
Performance and Considerations
Studies have shown that topical application of TRPM8 agonists can be effective. For example, in a preclinical study, the application of a TRPM8 agonist using an eyelid wipe resulted in higher concentrations in the upper eyelids, conjunctiva, and tears compared to delivery via eye drops.[3] This suggests that for localized ocular conditions, direct topical application to the target area is a superior delivery method.[3] The low water solubility of N-ethyl-p-menthane-3-carboxamide necessitates the use of co-solvents or specialized formulations like creams, lotions, or gels for effective topical application.[2][11]
A study on the in vitro dermal absorption of ethylene (B1197577) glycol, another small molecule, demonstrated that only a small fraction of the applied dose permeated the skin over 24 hours, with the steady-state flux being concentration-dependent.[12] While not directly comparable, this highlights the barrier function of the skin that needs to be overcome for effective transdermal delivery of any compound. For a lipophilic compound like WS-3, formulation strategies may include the use of penetration enhancers.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method to evaluate the passive diffusion of a substance across the skin.
Objective: To determine the in vitro skin permeation profile of N-ethyl-p-menthane-3-carboxamide from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
Topical formulation of N-ethyl-p-menthane-3-carboxamide
-
High-performance liquid chromatography (HPLC) system for analysis
Methodology:
-
Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Setup: The receptor compartment is filled with the receptor solution, ensuring no air bubbles are trapped beneath the skin. The temperature is maintained at 32°C to mimic skin surface temperature.
-
Dosing: A precise amount of the topical formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
Analysis: The concentration of N-ethyl-p-menthane-3-carboxamide in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.
Oral Delivery
Oral administration is the most common and convenient route for drug delivery. However, the low water solubility and potential for first-pass metabolism of N-ethyl-p-menthane-3-carboxamide present significant challenges to achieving adequate oral bioavailability.
Performance and Considerations
Experimental Protocol: Oral Gavage Study in Rats
This protocol outlines the standard procedure for administering a substance directly into the stomach of a rodent to assess oral absorption and pharmacokinetics.
Objective: To determine the pharmacokinetic profile and oral bioavailability of N-ethyl-p-menthane-3-carboxamide in rats.
Materials:
-
Sprague-Dawley rats
-
Oral gavage needles
-
Syringes
-
A suitable vehicle for formulating N-ethyl-p-menthane-3-carboxamide (e.g., a solution with co-solvents or a suspension)
-
Blood collection supplies
-
HPLC-MS/MS for bioanalysis
Methodology:
-
Animal Preparation: Rats are fasted overnight before dosing.
-
Dosing: A precisely formulated dose of N-ethyl-p-menthane-3-carboxamide is administered to the rats via oral gavage. A separate group of rats receives an intravenous (IV) dose to allow for the calculation of absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of N-ethyl-p-menthane-3-carboxamide in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Nasal Delivery
Nasal delivery offers a non-invasive route for rapid systemic absorption, bypassing first-pass metabolism. This route could be advantageous for N-ethyl-p-menthane-3-carboxamide, particularly for applications requiring a fast onset of action.
Performance and Considerations
The nasal mucosa is highly vascularized, providing a large surface area for drug absorption. For N-ethyl-p-menthane-3-carboxamide, a nasal spray formulation would likely require co-solvents or other solubilizing agents due to its poor water solubility.[16][17] A 90-day nose-only inhalation toxicity study of WS-3 in rats demonstrated dose-related pulmonary and systemic exposures without significant adverse effects at the tested concentrations.[18] This indicates that the compound can be effectively delivered to the systemic circulation via the respiratory tract.[18] The study also noted that changes in the nasal epithelium were consistent with the inhalation of aerosols, highlighting the need for careful formulation to ensure local tolerability.[18]
Experimental Protocol: Nasal Spray Formulation and In Vitro Characterization
Objective: To develop a nasal spray formulation of N-ethyl-p-menthane-3-carboxamide and characterize its in vitro performance.
Materials:
-
N-ethyl-p-menthane-3-carboxamide
-
Solvents and co-solvents (e.g., water, propylene (B89431) glycol, ethanol)
-
Preservatives
-
Nasal spray device
-
Laser diffraction instrument for droplet size analysis
-
Spray pattern analyzer
Methodology:
-
Formulation Development: A solution-based formulation is prepared by dissolving N-ethyl-p-menthane-3-carboxamide in a suitable solvent system. The formulation is optimized for pH, viscosity, and osmolality to be compatible with the nasal mucosa.
-
Droplet Size Distribution: The nasal spray is actuated, and the droplet size distribution is measured using a laser diffraction instrument. The desired range is typically between 20 and 120 µm to ensure deposition in the nasal cavity and avoid inhalation into the lungs.
-
Spray Pattern and Plume Geometry: The shape and size of the spray plume are characterized using a spray pattern analyzer. A uniform, elliptical pattern is generally desired for consistent nasal deposition.
-
Dose Content Uniformity: The amount of drug delivered per actuation is measured to ensure consistent dosing.
Comparative Summary and Conclusion
| Delivery Method | Potential Advantages | Potential Disadvantages | Key Performance Indicators |
| Topical/Transdermal | Localized action, reduced systemic side effects, potential for sustained release. | Skin barrier limits permeation, slow onset of action for systemic effects. | Skin permeation flux (Jss), Permeability coefficient (Kp), Drug retention in skin layers. |
| Oral | Convenient, high patient compliance. | Low solubility, potential for first-pass metabolism leading to low bioavailability. | Oral bioavailability (F%), Cmax, Tmax, AUC. |
| Nasal | Rapid onset of action, bypasses first-pass metabolism, direct nose-to-brain potential. | Limited volume of administration, potential for local irritation, rapid mucociliary clearance. | Nasal deposition efficiency, Droplet size distribution, Systemic exposure (AUC), Local tolerability. |
Mandatory Visualizations
TRPM8 Signaling Pathway
Caption: Simplified TRPM8 signaling pathway upon activation.
Experimental Workflow for Delivery System Comparison
Caption: General workflow for comparing delivery systems.
References
- 1. scbt.com [scbt.com]
- 2. WS3 [anshulchemicals.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines-cnherbflavor.com [cnherbflavor.com]
- 6. echemi.com [echemi.com]
- 7. fingredients.com [fingredients.com]
- 8. N-Ethyl-P-Menthane-3-Carboxamide Cooling Agent Ws-3 [ahabiochem.com]
- 9. WS-3, 39711-79-0 [perflavory.com]
- 10. WS-3, 39711-79-0 [thegoodscentscompany.com]
- 11. nbinno.com [nbinno.com]
- 12. Dermal penetration of ethylene glycol through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. coresta.org [coresta.org]
- 15. SYNTHETIC COOLING AGENT IN ORAL NICOTINE POUCH PRODUCTS MARKETED AS “FLAVOR-BAN APPROVED” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. renpharm.com [renpharm.com]
- 17. inhalationmag.com [inhalationmag.com]
- 18. Evaluation of synthetic cooling agents WS-3 and WS-23 in 90-day inhalation toxicity studies in Sprague Dawley rats | CORESTA [coresta.org]
Limited Reproducibility Data Available for N-ethylcyclohexanecarboxamide's Effects
A comprehensive analysis of the reproducibility of N-ethylcyclohexanecarboxamide's effects across different studies is currently challenging due to a limited amount of publicly available research. While the compound is noted for its sensory properties, detailed quantitative data from multiple independent studies, which is essential for a thorough comparative guide, is not readily accessible in the scientific literature.
Our extensive search for peer-reviewed studies containing specific experimental data on this compound's biological effects yielded minimal results. The compound is occasionally mentioned in patents related to various chemical syntheses and as a commercially available chemical. However, these sources do not provide the in-depth experimental protocols and quantitative results necessary to compare its performance with other alternatives or to assess the reproducibility of its effects.
The broader context of cooling agents, a class to which this compound likely belongs, often involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This ion channel is a primary sensor for cold temperatures and cooling compounds like menthol. While a significant body of research exists for other cooling agents and their interaction with TRPM8, specific data for this compound's activity at this channel, such as binding affinities or activation potencies from different research groups, could not be located.
Without multiple data points from various studies, a meaningful comparison of its efficacy and the consistency of its reported effects cannot be compiled. Therefore, the creation of detailed data tables and a direct comparison of experimental protocols as initially intended is not feasible at this time.
To provide some context for the likely mechanism of action for a cooling agent, the following diagram illustrates a generalized signaling pathway for TRPM8 activation.
Caption: Hypothetical signaling pathway of a cooling agent.
A Call for Further Research
The current lack of published data highlights a gap in the scientific understanding of this compound's specific biological activities. For researchers, scientists, and drug development professionals interested in this compound, further foundational research is necessary. Future studies should aim to:
-
Characterize the in vitro pharmacology of this compound, including its activity at TRPM8 and other relevant receptors.
-
Conduct in vivo studies to determine its physiological effects and sensory properties in a controlled setting.
-
Publish detailed experimental protocols to allow for independent replication and verification of findings.
Until such data becomes available, a comprehensive guide on the reproducibility of this compound's effects cannot be definitively compiled.
Safety Operating Guide
Safe Disposal of N-Ethylcyclohexanecarboxamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-ethylcyclohexanecarboxamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Understanding the Hazards
This compound is classified with specific hazards that dictate its handling and disposal protocols. Key safety information is summarized below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
Data sourced from Safety Data Sheets.[1]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] The following steps outline the process for preparing the chemical for collection.
-
Containerization:
-
Ensure the this compound waste is stored in a clearly labeled, sealed, and non-reactive container.
-
The label should include the chemical name ("this compound"), the relevant hazard symbols (e.g., corrosive, harmful), and the approximate quantity of waste.
-
-
Waste Segregation:
-
Store the container with other compatible hazardous waste materials.
-
Avoid mixing with incompatible substances. While specific incompatibility data is limited, as a general rule, avoid mixing with strong oxidizing agents, strong acids, or strong bases.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical.
-
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure:
-
Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
